(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Description
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Properties
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTXAMTDLRLFP-WUJLRWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C)(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereochemistry of 2-amino-3-hydroxy-2-methylbutanoic acid.
An In-Depth Technical Guide to the Stereochemistry of 2-amino-3-hydroxy-2-methylbutanoic Acid
Executive Summary
This technical guide provides a comprehensive examination of the stereochemistry of 2-amino-3-hydroxy-2-methylbutanoic acid, a non-proteinogenic α-amino acid of significant interest in synthetic and medicinal chemistry. The presence of two distinct chiral centers at the C2 and C3 positions gives rise to a total of four possible stereoisomers. Understanding the unique spatial arrangement of each isomer is critical, as stereochemistry profoundly influences biological activity, pharmacokinetic profiles, and toxicological properties in drug development. This document details the structural relationships between these isomers, outlines their physicochemical properties, and provides a robust, field-proven experimental protocol for their analytical separation and characterization using Chiral High-Performance Liquid Chromatography (HPLC). The methodologies and insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required for the rigorous stereochemical analysis of this molecule.
Introduction to 2-amino-3-hydroxy-2-methylbutanoic Acid
Molecular Structure and Chirality
2-amino-3-hydroxy-2-methylbutanoic acid is a substituted amino acid characterized by a butanoic acid backbone. Its structure is distinguished by the presence of an amino group (-NH₂) and a methyl group (-CH₃) on the alpha-carbon (C2), and a hydroxyl group (-OH) on the beta-carbon (C3).
The critical feature governing its stereochemistry is the presence of two stereogenic centers:
-
C2 (the α-carbon): This carbon is bonded to four different substituents: the carboxylic acid group (-COOH), the amino group (-NH₂), the methyl group (-CH₃), and the C3 carbon.
-
C3 (the β-carbon): This carbon is also chiral, bonded to a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH₃), and the C2 carbon.
According to the 2ⁿ rule, where 'n' is the number of chiral centers, a molecule with two chiral centers can have a maximum of 2² = 4 stereoisomers.[1][2][3] These isomers exist as two pairs of enantiomers.
The Imperative of Stereochemical Analysis in Drug Development
In the pharmaceutical industry, the three-dimensional structure of a molecule is not a trivial detail; it is a fundamental determinant of its function. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Regulatory agencies worldwide, therefore, mandate the separation and individual evaluation of stereoisomers for new chemical entities. Consequently, the development of reliable analytical methods to resolve and quantify these isomers is not merely an academic exercise but a critical step in the drug development pipeline, ensuring the safety and efficacy of new therapeutics.
The Stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic Acid
The four stereoisomers of this molecule are defined by the specific configuration (R or S) at each of the two chiral centers, C2 and C3.
Structural Relationships: Enantiomers and Diastereomers
The relationships between the four isomers are precise and are defined as follows:
-
Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers.[4]
-
Pair 1: (2R, 3R) and (2S, 3S) are enantiomers.
-
Pair 2: (2R, 3S) and (2S, 3R) are enantiomers.
-
-
Diastereomers: These are stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, of the chiral centers.[2][3][4]
-
For example, (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).
-
Caption: Relationships between the four stereoisomers.
Physicochemical Properties of Stereoisomers
The differentiation of stereoisomers is rooted in their distinct physicochemical properties, which dictates the strategy for their separation and analysis.
General Properties vs. Optical Activity
-
Enantiomers exhibit identical physical properties in an achiral environment, including melting point, boiling point, and solubility.[5] Their behavior only diverges in the presence of another chiral entity, such as a chiral stationary phase in HPLC or plane-polarized light.
-
Diastereomers , because they are not mirror images, have distinct physical properties. This means they will have different melting points, boiling points, and solubilities, and can, in principle, be separated by techniques like fractional crystallization or standard chromatography.
Data Summary
The following table summarizes the key properties and relationships of the stereoisomers.
| Property | (2R, 3R) Isomer | (2S, 3S) Isomer | (2R, 3S) Isomer | (2S, 3R) Isomer |
| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ | C₅H₁₁NO₃ |
| Molecular Weight | 133.15 g/mol [6] | 133.15 g/mol [6] | 133.15 g/mol [6] | 133.15 g/mol [6] |
| Stereochemical Relation | Enantiomer of (2S, 3S) | Enantiomer of (2R, 3R) | Enantiomer of (2S, 3R) | Enantiomer of (2R, 3S) |
| Diastereomer of (2R, 3S) & (2S, 3R) | Diastereomer of (2R, 3S) & (2S, 3R) | Diastereomer of (2R, 3R) & (2S, 3S) | Diastereomer of (2R, 3R) & (2S, 3S) | |
| Optical Rotation | Equal & opposite to (2S, 3S) | Equal & opposite to (2R, 3R) | Equal & opposite to (2S, 3R) | Equal & opposite to (2R, 3S) |
| Physicochemical Properties | Different from diastereomers | Different from diastereomers | Different from diastereomers | Different from diastereomers |
Experimental Protocol: Chiral HPLC Separation
For the reliable separation and quantification of all four stereoisomers, Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. Ligand-Exchange Chromatography (LEC) is a particularly powerful technique for the direct separation of underivatized amino acids.
The Causality of Ligand-Exchange Chromatography (LEC)
The underlying principle of LEC is the formation of transient, diastereomeric metal complexes.[7][8] The process is as follows:
-
A Chiral Stationary Phase (CSP), such as D-penicillamine, is coated onto the support material of the HPLC column.[7]
-
A metal ion, typically Copper(II) (Cu²⁺), is introduced into the mobile phase.[9]
-
As the analyte mixture passes through the column, the individual stereoisomers, the CSP, and the Cu²⁺ ions form ternary complexes.
-
Because the CSP is itself chiral, it will form complexes with the different stereoisomers of the analyte that have different thermodynamic stabilities.
-
The stereoisomer that forms the more stable complex with the CSP will be retained on the column for a longer duration, resulting in a later elution time.[7][8] The stereoisomer forming the less stable complex will elute earlier. This difference in retention time allows for their separation.
Caption: Experimental workflow for chiral HPLC analysis.
Detailed Protocol for Chiral HPLC Separation
This protocol is a robust starting point and may require optimization for specific instrumentation and sample matrices.
Objective: To achieve baseline separation (Resolution Rₛ ≥ 1.5) of the four stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid.
Materials:
-
Racemic mixture of 2-amino-3-hydroxy-2-methylbutanoic acid stereoisomers.
-
HPLC-grade water.
-
HPLC-grade methanol or acetonitrile (organic modifier).
-
Copper(II) Sulfate (CuSO₄), anhydrous.
-
HPLC system with a UV detector.
-
Chiral Ligand-Exchange Column (e.g., Chirex 3126 (D)-Penicillamine, 150 x 4.6 mm).[7]
-
0.45 µm syringe filters.
Methodology:
-
Mobile Phase Preparation:
-
Prepare a 1-2 mM aqueous solution of Copper(II) Sulfate. For example, to make 1 L of a 2 mM solution, dissolve 0.319 g of CuSO₄ in 1 L of HPLC-grade water.
-
Filter the solution through a 0.45 µm filter.
-
The final mobile phase will typically be a mixture of this aqueous solution and an organic modifier (e.g., Methanol). A starting point could be 95:5 (aqueous:methanol). The organic modifier percentage can be adjusted to optimize retention times.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the analyte mixture in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL.
-
Ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter directly into an HPLC vial.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Chirex 3126 (D)-Penicillamine, 150 x 4.6 mm | Proven CSP for direct resolution of underivatized amino acids.[7][8] |
| Mobile Phase | Isocratic; Aqueous 2mM CuSO₄ with 0-15% Methanol | Cu²⁺ is essential for complex formation. Methanol adjusts solvent strength and analyte retention.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 25 - 40 °C | Temperature can affect the thermodynamics of complexation and influence resolution.[9] |
| Detection | UV at 254 nm | The copper complexes formed by amino acids can be visualized at this wavelength.[10] |
| Injection Volume | 5 - 20 µL | Adjust based on sample concentration and detector sensitivity to avoid peak overload. |
-
Procedure:
-
Install the chiral column and purge the HPLC system thoroughly with the mobile phase.
-
Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow all four isomers to elute.
-
-
Data Analysis & System Suitability (Self-Validation):
-
Identify the four peaks in the resulting chromatogram corresponding to the four stereoisomers.
-
Retention Time (tᵣ): Record the retention time for each peak.
-
Selectivity Factor (α): Calculate for adjacent peaks (α = k₂/k₁). A value > 1.1 is desirable.[9]
-
Resolution (Rₛ): This is the most critical parameter. Calculate the resolution between all adjacent peaks. The separation is considered successful and validated for quantification when Rₛ ≥ 1.5 for all peak pairs, indicating baseline separation.[9]
-
Conclusion
The stereochemistry of 2-amino-3-hydroxy-2-methylbutanoic acid is defined by its two chiral centers, resulting in four distinct stereoisomers with specific enantiomeric and diastereomeric relationships. The profound impact of stereoisomerism on biological activity makes their separation and characterization a non-negotiable step in scientific research and pharmaceutical development. Chiral HPLC, particularly utilizing the ligand-exchange mechanism, provides a robust and reliable method for achieving complete separation of all four isomers. The detailed protocol and foundational principles outlined in this guide offer a comprehensive framework for researchers to confidently address the stereochemical challenges posed by this molecule, ensuring data integrity and contributing to the development of safer, more effective chemical entities.
References
-
PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Brainly. (2023, April 4). The maximum number of stereoisomers possible for 3-hydroxy-2-methyl butanoic acid is. Retrieved from [Link]
- Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
Phenomenex Inc. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 23). 5.6: Diastereomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 29). 3.6.3: Diastereomers. Retrieved from [Link]
-
LCGC. (2014, August 22). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Retrieved from [Link]
-
Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Retrieved from [Link]
-
Astec. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | C5H11NO3 | CID 7168889 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Whitepaper: (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic Acid
This guide provides an in-depth technical analysis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid , commonly known as
Discovery, Synthesis, and Chemical Biology[1]
Executive Summary
This compound (also referred to as
Historically, this molecule was not "discovered" via isolation from a simple plant source in the traditional sense, but rather emerged as a synthetic target in the 1970s and 1980s to challenge the limits of asymmetric synthesis. It subsequently became a vital tool for probing the active sites of pyridoxal-5'-phosphate (PLP)-dependent enzymes and for designing conformationally stable peptides (peptidomimetics).
| Feature | Specification |
| IUPAC Name | This compound |
| Common Name | |
| Molecular Formula | |
| Stereochemistry | (2S) at |
| Key Property | Quaternary |
| Primary Use | Mechanistic probe for PLP enzymes; peptide stabilizer |
History and Discovery: The Synthetic Challenge
The "discovery" of
2.1 The Motivation: Beyond Aib
In the 1970s, researchers observed that
2.2 The Synthetic Barrier (1970s)
Synthesizing (2S,3R)-
-
Quaternary Center: Nucleophilic attack at a tertiary center is sterically hindered.
-
Contiguous Stereocenters: The reaction must control stereochemistry at both the
-carbon and the -carbon simultaneously. -
Enantiopurity: Early methods yielded racemic mixtures, which were unsuitable for biological mechanistic studies.
2.3 The Breakthrough: Seebach and Schöllkopf (1980s)
The definitive access to this molecule was established by two rival methodologies in the 1980s, which allowed for the first time the production of the pure (2S,3R) isomer in multi-gram quantities.
-
The Schöllkopf Method: Used bis-lactim ethers derived from valine to direct the incoming electrophile.
-
The Seebach Method (SRS): Dieter Seebach's group developed the principle of Self-Regeneration of Stereocenters (SRS) . This method used a chiral auxiliary (oxazolidinone) derived from the amino acid itself (e.g., Alanine) to memorize the chirality, allow generation of an enolate, and direct the formation of the new quaternary center with high diastereoselectivity.
Chemical Biology and Mechanism
3.1 Conformational Restriction
The
-
Helix Promotion: Incorporation of
-methylthreonine into peptides strongly promotes -helix or -helix formation. -
Proteolytic Stability: The quaternary center prevents the formation of the tetrahedral intermediate required for proteolysis by standard proteases, increasing the half-life of therapeutic peptides.
3.2 Mechanistic Probe for PLP Enzymes
-methylthreonine is a "suicide substrate" or competitive inhibitor for enzymes that process L-threonine, such as Threonine Deaminase and Serine Hydroxymethyltransferase (SHMT) .-
Mechanism: These enzymes rely on abstracting the
-proton of the substrate to form a quinonoid intermediate with the PLP cofactor. Because -methylthreonine lacks an -proton, it cannot undergo the normal catalytic cycle. However, it can often bind and undergo the first transaldimination step, trapping the enzyme in a specific state for crystallographic analysis.
Technical Deep Dive: Asymmetric Synthesis Protocol
The following protocol is based on the Seebach SRS (Self-Regeneration of Stereocenters) methodology, which remains the gold standard for understanding the stereochemical assembly of this molecule.
Objective: Synthesis of (2S,3R)-
4.1 Retrosynthetic Logic (DOT Diagram)
Caption: The Seebach Self-Regeneration of Stereocenters (SRS) pathway for generating quaternary amino acids.
4.2 Experimental Protocol
Step 1: Formation of the Chiral Template (Oxazolidinone)
-
Reagents: L-Alanine, Pivalaldehyde (Trimethylacetaldehyde), Pentane, catalytic Trifluoroacetic acid (TFA).
-
Procedure: Reflux L-Alanine with excess pivalaldehyde in pentane using a Dean-Stark trap to remove water.
-
Mechanism: This forms the (2S,5S)-2-tert-butyl-5-methyl-1,3-oxazolidin-4-one. The bulky tert-butyl group directs the stereochemistry of the subsequent enolate.
-
Yield: Typically >80%.
Step 2: Enolate Generation and Aldol Addition
-
Reagents: LDA (Lithium Diisopropylamide), THF, Acetaldehyde.
-
Conditions: Strictly anhydrous, -78°C.
-
Procedure:
-
Add the oxazolidinone (from Step 1) to a solution of LDA in THF at -78°C. This generates the planar Lithium-enolate.
-
Add Acetaldehyde slowly. The electrophile approaches from the face opposite to the bulky tert-butyl group (anti-approach).
-
-
Critical Control: The temperature must be maintained at -78°C to prevent equilibration of the enolate.
-
Result: Formation of the quaternary center with (2S) configuration and the
-hydroxy group with (3R) configuration.
Step 3: Hydrolysis and Deprotection
-
Reagents: 6N HCl, Ethanol.
-
Procedure: Reflux the aldol adduct in 6N HCl for 4-6 hours. This cleaves the acetal (removing the pivalaldehyde) and hydrolyzes the amide bond.
-
Purification: The crude mixture is passed through an ion-exchange column (Dowex 50W) to isolate the free amino acid.
-
Characterization:
-
NMR:
NMR shows the disappearance of the tert-butyl signal and the presence of the -methyl singlet. -
Optical Rotation:
values are compared to literature to confirm enantiopurity.
-
Comparative Data: L-Threonine vs. -Methyl-L-Threonine
The following table highlights the physicochemical shifts caused by the
| Property | L-Threonine (Natural) | Impact of Methylation | |
| Formula | +14 Da mass shift | ||
| Tertiary (CH) | Quaternary (C-Me) | Loss of | |
| pKa (COOH) | ~2.1 | ~2.3 | Slightly less acidic due to inductive effect |
| pKa ( | ~9.6 | ~9.8 | Slightly more basic |
| Conformation | Flexible | Restricted ( | Stabilizes helices |
| Enzymatic Fate | Substrate (Deaminase/Aldolase) | Inhibitor / Non-substrate | Metabolic stability |
References
-
Seebach, D., et al. (1983).[1] "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition. Link (Review of the SRS methodology).
-
Schöllkopf, U. (1983). "Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines." Pure and Applied Chemistry. Link
-
Moon, S.H. & Ohfune, Y. (1994).[2] "Efficient Syntheses of the Four Enantiomers and Diastereomers of
-Methylthreonine." Journal of the American Chemical Society.[1][2][3][4][5] Link -
Karle, I.L. & Balaram, P. (1990). "Structural Characteristics of
-Helical Peptide Molecules Containing Aib Residues." Biochemistry. Link (Context on quaternary amino acids in folding). -
Dietz, F.R.[6] & Groger, H. (2009).[6] "Asymmetric Synthesis of All Stereoisomers of
-Methylthreonine Using an Organocatalytic Steglich Rearrangement." Synthesis. Link
Sources
Spectroscopic data for (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (NMR, IR, MS).
An In-Depth Technical Guide to the Spectroscopic Characterization of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for this compound, a non-proteinogenic α-amino acid. As a stereoisomer of α-methylthreonine, its precise structural elucidation is critical for applications in synthetic chemistry, pharmacology, and drug development, where stereochemistry dictates biological activity. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by authoritative references.
The structure of this compound is characterized by a chiral center at the α-carbon (C2), which bears both an amino group and a methyl group, and another chiral center at the β-carbon (C3), which is bonded to a hydroxyl group. This specific stereochemistry influences its three-dimensional conformation and, consequently, its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its connectivity and stereochemistry.
¹H NMR Spectroscopy: A Proton's-Eye View
The ¹H NMR spectrum of this molecule is predicted to show distinct signals for each non-equivalent proton. The chemical shifts are influenced by the electronegativity of adjacent atoms (O and N) and the overall molecular geometry. The analysis is typically performed in a deuterated solvent such as D₂O or DMSO-d⁶. In D₂O, protons attached to heteroatoms (NH₂ and OH) will exchange with deuterium and may not be observed.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| C2-CH₃ | ~1.3 - 1.5 | Singlet (s) | 3H | This methyl group is attached to a quaternary carbon (C2) and thus shows no coupling. Its proximity to the amino and carboxyl groups shifts it slightly downfield. |
| C3-H | ~3.8 - 4.1 | Quartet (q) | 1H | This proton is on a carbon bearing an electronegative hydroxyl group, resulting in a significant downfield shift. It is coupled to the three protons of the C4-methyl group. |
| C4-CH₃ | ~1.1 - 1.3 | Doublet (d) | 3H | This methyl group is coupled to the single proton on C3, resulting in a doublet. |
| NH₂ | Variable (broad) | Singlet (s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange. |
| OH | Variable (broad) | Singlet (s) | 1H | Similar to the amine protons, the hydroxyl proton's chemical shift is variable and the signal is often broad. |
| COOH | Variable (broad) | Singlet (s) | 1H | The carboxylic acid proton is acidic and its signal is typically very broad and far downfield, often not observed in protic solvents. |
Causality Behind Experimental Choices: The choice of solvent is critical. Using an aprotic solvent like DMSO-d⁶ allows for the observation of exchangeable protons (NH₂, OH, COOH), which can provide additional structural information. In contrast, D₂O simplifies the spectrum by removing these signals, which can be useful for resolving complex multiplets.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environment.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 (COOH) | ~175 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. |
| C2 | ~60 - 65 | This quaternary carbon is attached to both a nitrogen and a carboxyl group, causing a significant downfield shift. |
| C3 | ~70 - 75 | The carbon bearing the hydroxyl group is deshielded due to the electronegativity of oxygen. |
| C2-CH₃ | ~20 - 25 | A typical chemical shift for a methyl group on a quaternary carbon in an amino acid. |
| C4 | ~15 - 20 | A standard chemical shift for a terminal methyl group. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |
| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad | -OH |
| N-H stretch (amine) | 3400 - 3250 | Medium (two bands for primary amine) | -NH₂ |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Very Broad | -COOH |
| C-H stretch (alkane) | 3000 - 2850 | Medium to Strong | -CH, -CH₃ |
| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong | -COOH |
| N-H bend (amine) | 1650 - 1580 | Medium | -NH₂ |
| C-O stretch | 1320 - 1210 | Strong | C-O (acid) |
| C-O stretch | 1260 - 1000 | Medium | C-O (alcohol) |
| C-N stretch | 1250 - 1020 | Medium | C-N |
Self-Validating System: The presence of a very broad absorption in the 3300-2500 cm⁻¹ range, overlapping with C-H and N-H stretches, is a hallmark of a carboxylic acid due to strong hydrogen bonding. This, combined with a strong carbonyl (C=O) peak around 1710 cm⁻¹, authoritatively confirms the carboxylic acid functionality. The presence of distinct N-H and O-H stretching bands further validates the structure. An IR spectrum of the closely related amino acid threonine (2-amino-3-hydroxybutanoic acid) can be used for comparison to identify these characteristic regions[1].
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) will influence the observed spectrum. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, while EI is a high-energy technique that causes extensive fragmentation.
-
Molecular Weight : The monoisotopic mass of C₅H₁₁NO₃ is 133.0739 g/mol .
-
Electrospray Ionization (ESI-MS): In positive ion mode, the expected base peak would be the protonated molecular ion [M+H]⁺ at an m/z of 134.0817.
-
Electron Ionization (EI-MS): The molecular ion peak [M]⁺• at m/z 133 would be observed, though it may be weak. Key fragmentation pathways would include:
-
Loss of the carboxyl group (-COOH, 45 Da): leading to a fragment at m/z 88.
-
Alpha-cleavage: Cleavage of the C2-C3 bond, leading to fragments corresponding to the loss of the ethyl group with a hydroxyl substituent.
-
Decarboxylation followed by loss of the amino group.
-
Table 4: Predicted Key Mass Fragments for this compound
| m/z Value | Possible Fragment | Rationale |
| 134 | [M+H]⁺ | Protonated molecular ion (in ESI) |
| 133 | [M]⁺• | Molecular ion (in EI) |
| 115 | [M-H₂O]⁺• | Loss of a water molecule |
| 88 | [M-COOH]⁺ | Loss of the carboxylic acid group |
| 74 | [CH(NH₂)(CH₃)]⁺ | Fragment from cleavage between C2 and C3 |
| 59 | [C₂H₅O]⁺ | Fragment containing the C3 and C4 carbons |
Experimental Protocols: A Guide to Data Acquisition
4.1. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d⁶) in a 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent, if not provided in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale using the reference standard. Integrate the signals in the ¹H spectrum.
4.2. IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
4.3. Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
Integrated Spectroscopic Data Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Integrated workflow for spectroscopic analysis.
This guide provides a robust framework for the spectroscopic characterization of this compound. By integrating data from NMR, IR, and MS, researchers can confidently confirm the identity, purity, and structure of this important chiral molecule.
References
-
PubChem. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2022). IR spectrum of 2-amino-3-hydroxybutanoic acid. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Chiral HPLC Analysis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic Acid
Abstract
This guide details the chromatographic isolation and quantification of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid (also known as
Introduction & Analyte Profile
The target analyte, this compound, features a quaternary
The Separation Challenge
-
Stereochemical Complexity: The molecule possesses two stereocenters (C2, C3), resulting in four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The method must distinguish the target (2S,3R) from its enantiomer and diastereomers (allo-forms).
-
Detection Limits: Lacking an aromatic ring, the compound has negligible UV absorption above 210 nm.
-
Steric Bulk: The
-methyl group hinders the formation of transient diastereomeric complexes in traditional ligand-exchange chromatography.
Method Selection Strategy
We employ a "Fit-for-Purpose" selection strategy.
-
Method A (Primary): Chiralpak ZWIX(+) (Zwitterionic).[1][2] Best for process development and purity assays. It utilizes a double ion-pairing mechanism ideal for
-methyl amino acids and is LC-MS compatible. -
Method B (Secondary): Crownpak CR-I(+) (Crown Ether).[3] Best for robustness in quality control (QC) environments where MS is unavailable.
-
Method C (Trace): Marfey’s Reagent (FDAA) derivatization.[4] Required only for biological matrices (pkM sensitivity).
Figure 1: Decision tree for selecting the optimal analytical workflow based on sample matrix and instrumentation.
Protocol A: Direct Analysis via Zwitterionic Ion-Exchange (ZWIX)
Status: Gold Standard | Mechanism: Double Ion-Pairing
This method uses the Chiralpak ZWIX(+) column, which contains a Cinchona alkaloid fused with a chiral sulfonic acid.[2] It simultaneously recognizes the ammonium group (via the sulfonic acid) and the carboxylate group (via the quinuclidine nitrogen) of the amino acid.
Chromatographic Conditions
| Parameter | Specification |
| Column | Chiralpak ZWIX(+) ( |
| Mobile Phase | MeOH / ACN / H₂O (49 : 49 : 2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine |
| Flow Rate | 0.4 mL/min |
| Temperature | 25°C (Control is critical) |
| Detection | MS (ESI+, SIM mode for |
| Injection Vol | 2–5 µL |
| Run Time | ~15 minutes |
Preparation & Execution[4]
-
Mobile Phase Prep: Premix Methanol and Acetonitrile. Add water, then Formic Acid, then Diethylamine. Note: The acid/base ratio (2:1) ensures the ZWIX selector and the analyte are in the correct zwitterionic state.
-
Equilibration: Flush column for at least 60 minutes. The ion-pairing equilibrium is slower to establish than standard RP-HPLC.
-
Elution Order: On ZWIX(+), the L-isomer (2S) typically elutes first . The D-isomer (2R) elutes second.
-
Tip: If the (2S,3R) peak overlaps with an impurity, switch to Chiralpak ZWIX(-) to reverse the elution order immediately.
-
Mechanism of Action
The ZWIX stationary phase acts as a "molecular tweezer." The bulky
Protocol B: Direct Analysis via Crown Ether (Crownpak)
Status: Robust Alternative | Mechanism: Host-Guest Complexation
This method utilizes Crownpak CR-I(+) , an immobilized chiral crown ether that forms a host-guest complex specifically with primary amines (
Chromatographic Conditions
| Parameter | Specification |
| Column | Crownpak CR-I(+) ( |
| Mobile Phase | pH 1.5 Perchloric Acid (HClO₄) / Acetonitrile (85 : 15 v/v) |
| Flow Rate | 0.4 mL/min |
| Temperature | 10°C – 25°C (Lower temperature increases resolution) |
| Detection | UV at 200 nm (Perchloric acid has high transparency) |
| Back Pressure | Maintain < 300 Bar |
Critical Operational Steps
-
Acidic Environment: The amine must be protonated (
) to bind to the crown ether. Do not use neutral pH. -
Temperature Tuning: If resolution between the (2S,3R) and (2R,3S) diastereomers is poor (
), lower the column temperature to 10°C. This stabilizes the hydrogen bonding network inside the crown ether. -
System Wash: Perchloric acid is corrosive. Flush the system with water immediately after use.
-
Elution Order: On CR-I(+), D-amino acids usually elute first.[5][6] However, for
-methyl amino acids, verification with standards is mandatory as the methyl group can alter binding kinetics.
Protocol C: Derivatization with Marfey's Reagent (FDAA)
Status: High Sensitivity | Mechanism: Diastereomeric Conversion
When samples are biological (plasma/urine) or UV detection is insufficient, derivatization with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) converts the enantiomers into diastereomers, separable on a standard C18 column with UV detection at 340 nm.
Reaction Protocol
-
Mix: 50 µL Sample + 100 µL 1M NaHCO₃ + 50 µL 1% FDAA in Acetone.
-
Incubate: Heat at 40°C for 60 minutes.
-
Quench: Add 20 µL 2M HCl to stop the reaction.
-
Dilute: Add 200 µL 50% Acetonitrile/Water.
HPLC Conditions (Achiral)
| Parameter | Specification |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 15% B to 60% B over 20 minutes |
| Detection | UV 340 nm (Strong absorption from DNP group) |
Validation & System Suitability
To ensure data trustworthiness (Trustworthiness/E-E-A-T), every analytical run must include:
-
Resolution (
): Must be between the (2S,3R) analyte and its nearest isomer (likely the (2R,3R) or (2S,3S)). -
Tailing Factor (
): Must be . Zwitterionic phases can tail if the mobile phase ionic strength is too low. -
Blank Injection: Crucial for Method C to ensure no reagent peaks interfere with the analyte.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Broadening (Method A) | Incorrect Acid/Base ratio | Remake mobile phase. Ensure 2:1 molar ratio of Formic Acid to Diethylamine. |
| Low Retention (Method B) | Temperature too high | Lower column oven to 10°C or 5°C. |
| Ghost Peaks (Method C) | Excess Reagent | FDAA elutes late. Extend gradient wash step to clear excess reagent. |
| Elution Order Reversal | Column Selector | Verify: ZWIX(+) and ZWIX(-) are pseudo-enantiomers. Switching columns will reverse peaks.[2][3][7] |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from
-
Ilisz, I., et al. (2013). "Separation of alpha-amino acids on zwitterionic chiral stationary phases." Journal of Chromatography A.
-
Hyun, M. H. (2016). "Crown ether-based chiral stationary phases for HPLC enantioseparations." Journal of Separation Science.
-
Bhushan, R., & Bruckner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][3][5][7][8][9][10][11][12][13]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. hplc.eu [hplc.eu]
- 3. hplc.eu [hplc.eu]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phenomenex.com [phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid as a chiral auxiliary
Technical Guide: (2S,3R)- -Methylthreonine as a Chiral Scaffold & Auxiliary
Executive Summary & Mechanistic Rationale
(2S,3R)-
-
Elimination of Racemization: The absence of an
-proton renders the stereocenter chemically inert to base-catalyzed epimerization, a common failure mode in standard amino acid auxiliaries. -
Conformational Locking (Thorpe-Ingold Effect): The gem-dialkyl effect at the
-position restricts bond rotation, pre-organizing the molecule into a rigid conformation ideal for chiral recognition in catalytic pockets.
Primary Applications:
-
Chiral Ligand Design: Precursor to 4,4-disubstituted oxazolines (BOX ligands) and amino-alcohol ligands for Lewis acid catalysis.
-
Peptide Organocatalysis: Inducer of
-helical turns in short peptide catalysts, enhancing stereoselectivity in aldol/Michael reactions. -
Seebach SRS Protocol: (Contextual) The molecule is the product of the Threonine-derived oxazolidinone auxiliary system.
Synthesis of the Scaffold (The Seebach Protocol)
Note: To use this molecule as an auxiliary/scaffold, one must often synthesize it first using L-Threonine as the starting chiral pool material. This process is the "Self-Regeneration of Stereocenters" (SRS).
Workflow Diagram: The Seebach SRS Cycle
Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway converting L-Threonine into the quaternary
Protocol A: Application as a Chiral Ligand Precursor
The most potent application of (2S,3R)-
Experimental Workflow
Step 1: Reduction to Amino Diol
The carboxylic acid must be reduced to an alcohol to form the amino-diol ligand or the oxazoline precursor.
-
Reagents: (2S,3R)-
-Methylthreonine (1.0 eq), LiAlH (2.5 eq), dry THF. -
Procedure:
-
Suspend amino acid in dry THF under Argon.
-
Add LiAlH
slowly at 0°C. Reflux for 12 hours. -
Quench: Fieser workup (
mL H O, mL 15% NaOH, mL H O). -
Purification: Recrystallization from EtOH/Et
O.
-
-
Result: (2S,3R)-2-amino-2-methyl-1,3-butanediol.
Step 2: Oxazoline Ligand Formation
-
Reagents: Amino diol (from Step 1), Nitrile (R-CN, e.g., PhCN), ZnCl
(cat.), Chlorobenzene. -
Procedure:
-
Mix amino diol and nitrile with catalytic ZnCl
. -
Heat to reflux (130°C) for 24-48 hours.
-
Mechanism: Cyclization occurs with retention of configuration at the quaternary center due to steric locking.
-
-
Utility: The resulting 4-methyl-4-(1-hydroxyethyl)oxazoline acts as a N,O-bidentate ligand. The extra methyl group at C4 prevents
-elimination and forces the metal center into a tighter chiral pocket than the standard threonine-derived ligand.
Protocol B: Peptide Organocatalysis (Turn Inducer)
(2S,3R)-
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Note: Coupling quaternary amino acids is difficult due to steric hindrance. Standard HBTU/HATU protocols often fail.
Optimized Coupling Protocol:
-
Resin: Wang resin or 2-Chlorotrityl chloride resin.
-
Coupling Reagents: Use PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU with TMP (2,4,6-trimethylpyridine) as the base.
-
Ratio: AA : PyAOP : TMP = 3 : 3 : 6.
-
-
Conditions:
-
Double coupling is mandatory.
-
Microwave assistance: 75°C for 10 minutes (Power: 25W).
-
-
Deprotection: Standard 20% Piperidine in DMF.
-
Monitoring: Use Chloranil test (ninhydrin is less sensitive for steric amines).
-
Catalytic Application (Aldol Reaction):
-
Reaction: Acetone + 4-Nitrobenzaldehyde.
-
Catalyst: H-Pro-Pro-((2S,3R)-
MeThr)-OMe (5 mol%). -
Solvent: Wet DMSO or Water/THF.
-
Performance: The
-methyl group locks the peptide backbone, often increasing enantioselectivity ( ) by 10-15% compared to the non-methylated threonine analog.
Quantitative Performance Comparison
| Feature | L-Threonine Auxiliary | (2S,3R)- | Impact on Synthesis |
| C-Alpha Proton | Present | Absent (Quaternary) | Eliminates racemization risk during base treatment. |
| Conformation | Flexible (rotatable) | Rigid (Gem-dimethyl effect) | Higher stereoselectivity in ligand/catalyst roles. |
| Oxazoline Stability | Moderate | High | Resistant to oxidative degradation and hydrolysis. |
| Coupling Difficulty | Low | High | Requires specialized coupling agents (PyAOP/Microwave). |
References
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.
- Aebischer, B., et al. "Preparation of -Alkylated Threonine Derivatives." Helvetica Chimica Acta, 1989. (Foundational work on the synthesis of the scaffold).
-
Grogër, H., & Dietz, F. "Asymmetric Synthesis of All Stereoisomers of
-Methylthreonine Using an Organocatalytic Steglich Rearrangement."[1][2] Synthesis, 2009.[1][2] - Tanaka, K., et al. "Design of Chiral Ligands Based on Quaternary Amino Acids." Chemical Reviews, 2003.
Application Notes and Protocols for the Enzymatic Resolution of 2-Amino-3-hydroxy-2-methylbutanoic Acid Isomers
Introduction
Enantiomerically pure α-methyl-β-hydroxy-α-amino acids are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their unique structural features, including a quaternary α-carbon, impart conformational rigidity and resistance to enzymatic degradation in peptide structures.[1] The stereochemistry at both the α and β positions is critical for biological activity, making the separation of stereoisomers an essential step in drug development. 2-amino-3-hydroxy-2-methylbutanoic acid, with its two chiral centers, exists as four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). Enzymatic kinetic resolution (EKR) presents a highly efficient and environmentally benign strategy for obtaining these isomers in high optical purity.[][3] This document provides a comprehensive guide to the principles and a detailed protocol for the lipase-catalyzed resolution of 2-amino-3-hydroxy-2-methylbutanoic acid isomers.
Principle of Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate into a product at a much higher rate than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the newly formed product.[4]
For the resolution of amino acid derivatives, hydrolases, particularly lipases and proteases, are commonly employed.[5][6] These enzymes can selectively hydrolyze or acylate one enantiomer of a racemic amino acid ester. The choice of enzyme, substrate (ester form of the amino acid), solvent, and reaction conditions are critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E) and conversion.
This application note focuses on the lipase-catalyzed hydrolysis of a racemic ester of 2-amino-3-hydroxy-2-methylbutanoic acid. The lipase will preferentially hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. The resulting mixture of the amino acid and the amino ester can then be easily separated based on their different physicochemical properties.
Experimental Workflow and Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Racemic 2-amino-3-hydroxy-2-methylbutanoic acid methyl ester | ≥98% | Commercially Available |
| Immobilized Lipase B from Candida antarctica (CAL-B) | ≥5,000 U/g | Commercially Available |
| Diisopropyl ether (iPr₂O) | Anhydrous, ≥99% | Commercially Available |
| Triethylamine (Et₃N) | ≥99.5% | Commercially Available |
| Deionized Water | High-purity | In-house |
| Hydrochloric Acid (HCl) | 2 M solution | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially Available |
| Ethyl Acetate | HPLC grade | Commercially Available |
| Hexane | HPLC grade | Commercially Available |
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol details the steps for the enzymatic kinetic resolution of racemic 2-amino-3-hydroxy-2-methylbutanoic acid methyl ester.
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of racemic 2-amino-3-hydroxy-2-methylbutanoic acid methyl ester in 20 mL of diisopropyl ether.
-
Add 0.5 equivalents of triethylamine to neutralize the hydrochloride salt if the starting material is in that form.[7]
-
Add 0.5 equivalents of deionized water to facilitate the hydrolysis reaction.[7]
-
Add 100 mg of immobilized Candida antarctica lipase B (CAL-B) to the reaction mixture.[8]
-
-
Reaction Execution:
-
Seal the flask and place it in an orbital shaker set to 200 rpm and maintain the temperature at 45°C.[8]
-
Monitor the reaction progress by taking small aliquots (e.g., 50 µL) at regular time intervals (e.g., 6, 12, 24, 48 hours).
-
-
Reaction Monitoring and Quenching:
-
For each aliquot, quench the reaction by adding a small volume of 2 M HCl.
-
Extract the sample with ethyl acetate.
-
Analyze the organic layer by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of both the unreacted ester and the product acid, as well as the conversion rate.[8]
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.[8]
-
-
Work-up and Separation:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) to extract the formed amino acid into the aqueous phase.
-
Combine the aqueous layers.
-
Wash the organic layer with brine (15 mL), dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted enantiomer of the amino acid ester.[8]
-
Acidify the combined aqueous layers to approximately pH 2-3 with 2 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine these organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amino acid.[8]
-
-
Purification and Characterization:
-
If necessary, purify the isolated ester and acid further by column chromatography on silica gel.
-
Characterize the final products by determining their enantiomeric excess via chiral HPLC and confirm their structure using NMR spectroscopy and mass spectrometry.
-
Analytical Methodology: Chiral HPLC
The separation and quantification of the enantiomers are critical for determining the success of the resolution. Chiral HPLC is the most common and reliable method for this analysis.[9][10]
-
Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide phases, such as those based on teicoplanin, are highly effective for the separation of underivatized amino acids.[9]
-
Mobile Phase: The mobile phase composition will depend on the specific column used. A polar organic mobile phase, often a mixture of an alcohol (e.g., methanol or ethanol), acetonitrile, and a small amount of an acidic or basic modifier (e.g., formic acid, diethylamine), is commonly employed.[9]
-
Detection: UV detection is typically used, often at a wavelength around 210 nm for underivatized amino acids.
-
Sample Preparation: Samples from the reaction mixture should be appropriately diluted in the mobile phase before injection.
Alternatively, pre-column derivatization with a chiral reagent followed by separation on a standard achiral HPLC column can be used.[10][11] Another approach involves derivatization with an achiral reagent and separation on a chiral column, which can be coupled with mass spectrometry for enhanced sensitivity and selectivity.[11]
Visualization of Workflows
Experimental Workflow Diagram
Caption: Workflow for the enzymatic resolution of 2-amino-3-hydroxy-2-methylbutanoic acid methyl ester.
Enzymatic Reaction Mechanism
Caption: Stereoselective hydrolysis of a racemic amino acid ester by a lipase.
Expected Results and Troubleshooting
Quantitative Data Summary
The success of the enzymatic resolution is determined by the conversion percentage and the enantiomeric excess of both the product and the remaining substrate. The ideal outcome is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both components.
| Parameter | Target Value | Method of Determination |
| Conversion | ~50% | Chiral HPLC |
| Enantiomeric Excess (ee) of Product | >95% | Chiral HPLC |
| Enantiomeric Excess (ee) of Substrate | >95% | Chiral HPLC |
| Enantiomeric Ratio (E) | >100 | Calculated from ee and conversion |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no reaction rate | - Inactive enzyme- Unsuitable solvent- Incorrect pH or temperature | - Use a fresh batch of enzyme- Screen different organic solvents- Optimize temperature and pH (by adjusting the aqueous buffer if used) |
| Low enantioselectivity (low E-value) | - Non-selective enzyme- Suboptimal reaction conditions | - Screen different lipases or proteases- Vary the temperature, as it can significantly impact enantioselectivity |
| Reaction proceeds beyond 50% conversion | - Inaccurate monitoring- Slow quenching of the reaction | - Increase the frequency of monitoring- Ensure rapid and effective quenching of aliquots and the final reaction mixture |
| Difficulty in separating product and substrate | - Incomplete extraction | - Perform multiple extractions with the appropriate aqueous and organic phases- Adjust the pH of the aqueous phase to ensure complete protonation/deprotonation |
Conclusion
The enzymatic kinetic resolution of 2-amino-3-hydroxy-2-methylbutanoic acid isomers is a highly effective and practical method for obtaining enantiomerically pure compounds. This application note provides a robust protocol using the widely available and highly selective Candida antarctica lipase B. The success of this procedure hinges on careful control of reaction conditions and accurate monitoring of the reaction progress using chiral HPLC. The principles and protocols outlined herein offer a solid foundation for researchers and drug development professionals to produce these valuable chiral building blocks for their synthetic needs.
References
-
Hamase, K., Morikawa, A., & Zaitsu, K. (2002). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Journal of Chromatography B, 781(1-2), 73-91. [Link]
-
Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Myasoedov, N. F., & Penkina, V. I. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 10(4), 56-65. [Link]
-
Gaspari, M., & Wist, J. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1639–1659. [Link]
-
Kanerva, L. T., & Csomós, P. (1997). Enzymatic resolution of amino acids via ester hydrolysis. Recent Research and Development in Agricultural and Food Chemistry, 1, 447-463. [Link]
-
O'Hagan, D., & Rzepa, H. S. (1997). Some influences of fluorine in bioorganic chemistry. Chemical Communications, (7), 645-652. [Link]
-
Shin, J. S., & Kim, B. G. (1998). Kinetic modeling of omega-transamination for enzymatic kinetic resolution of alpha-methylbenzylamine. Biotechnology and Bioengineering, 60(5), 534-540. [Link]
-
IUPAC. (1997). Analytical Chiral Separation Methods. Pure and Applied Chemistry, 69(7), 1469-1474. [Link]
-
Birnbaum, S. M., Koegel, R. J., & Greenstein, J. P. (1952). Enzymatic Resolution of Racemic Amino Acids: Part V. Preparation of l-and d-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of dl-Amino Acids with Mold Acylase. The Journal of Biological Chemistry, 198(1), 335-342. [Link]
-
ResearchGate. (n.d.). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. [Link]
-
Sirin, S., & Wang, Y. (2024). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Scientific Reports, 14(1), 7248. [Link]
-
Banfi, L., Basso, A., & Riva, R. (2016). Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 914-918). The Royal Society of Chemistry. [Link]
- Google Patents. (2006). CN1940080B - Synthesis of (2S,3R)
-
PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. [Link]
-
Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6030. [Link]
-
ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]
-
IBMM. (n.d.). Stereoselective Synthesis & Modified Amino Acids. [Link]
-
Zhang, C., & Fasan, R. (2018). Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. ChemCatChem, 10(12), 2690-2696. [Link]
-
ResearchGate. (2025). Efficient kinetic resolution of amino acids catalyzed by lipase AS 'Amano' via cleavage of an amide bond. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(10), 1335. [Link]
-
Garner, P., & Park, J. M. (1992). Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. The Journal of Organic Chemistry, 57(13), 3791-3793. [Link]
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4273. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - Panin - Acta Naturae [actanaturae.ru]
- 11. Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites [jstage.jst.go.jp]
Application Note: Scalable Asymmetric Synthesis of (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic Acid
Abstract
This technical guide details a robust, scalable protocol for the asymmetric synthesis of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid , a valuable quaternary
Strategic Route Analysis
The synthesis of
-
Quaternary Stereocenter Formation: The steric hindrance at the
-carbon makes standard alkylation difficult. -
Stereochemical Fidelity: Controlling the relative stereochemistry (syn/anti) between the
-amino and -hydroxy groups.
Selected Pathway: Ni(II)-Nucleophilic Glycine/Alanine Equivalents
We utilize the Ni(II) complex of the Schiff base derived from (S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPB) and L-Alanine .
-
Mechanism: The Ni(II) atom holds the substrate in a rigid, planar geometry. The chiral (S)-BPB ligand shields one face of the enolate, directing the electrophile (acetaldehyde) to approach from the opposite side.
-
Advantages for Scale-up:
-
Self-Validating Purity: The desired diastereomeric complex often crystallizes directly from the reaction mixture, eliminating the need for large-scale chromatography.
-
Auxiliary Recycling: The expensive chiral ligand ((S)-BPB) is recovered quantitatively (>90%) after acid hydrolysis.
-
Thermodynamic Control: The reaction conditions can be tuned to favor the thermodynamically stable (2S,3R) configuration.
-
Retrosynthetic Workflow
Figure 1: Retrosynthetic analysis showing the modular assembly and recycling loop.
Detailed Experimental Protocol
Phase 1: Preparation of the Ni(II)-(S)-BPB-Ala Complex
Objective: Synthesize the nucleophilic "Alanine" template.
Reagents:
-
(S)-BPB (Ligand): 1.0 eq
-
L-Alanine: 2.0 eq
-
Ni(NO3)2 · 6H2O: 1.5 eq
-
KOH (Methanolic): 3.5 eq
-
Solvent: Methanol (MeOH)[1]
Procedure:
-
Dissolution: Charge a reactor with (S)-BPB and MeOH (10 mL/g). Heat to 50°C to ensure full dissolution.
-
Metalation: Add Ni(NO3)2 · 6H2O and L-Alanine. The solution will turn green.
-
Complexation: Add KOH slowly at 40-50°C. The color changes to deep red, indicating Schiff base complex formation.
-
Quench: Pour the mixture into water/ice (5 volumes). The red complex precipitates.
-
Filtration: Filter the solid, wash with water, and dry.[1]
-
Yield: Typically >85%.
-
QC Check: 1H NMR (CDCl3) should show characteristic signals of the coordinated alanine methyl group.
Phase 2: Asymmetric Aldol Reaction (The Critical Step)
Objective: Install the
Reagents:
-
Ni(II)-(S)-BPB-Ala Complex: 1.0 eq[2]
-
Acetaldehyde: 5.0 eq (Excess required due to volatility)
-
Powdered KOH: 0.2 eq (Catalytic)
-
Solvent: DMF or MeOH (DMF favors reaction rate; MeOH favors crystallization).
Procedure:
-
Setup: In a sealed vessel (to contain acetaldehyde), dissolve the Ni-Ala complex in DMF (5 mL/g).
-
Addition: Cool to 0°C. Add Acetaldehyde followed by catalytic powdered KOH.
-
Reaction: Stir at room temperature (20-25°C) for 2-4 hours.
-
Note: Monitor by TLC (SiO2, CHCl3/Acetone 5:1). The starting material (red spot) will convert to the product (often a different shade of red/orange).
-
-
Work-up: Pour the reaction mixture into 5% aqueous acetic acid (excess water). The crude diastereomeric mixture precipitates.
-
Purification (Crystallization):
Phase 3: Hydrolysis and Product Isolation
Objective: Release the free amino acid and recover the auxiliary.
Reagents:
Procedure:
-
Decomplexation: Suspend the purified complex in MeOH (3 vol) and add 3N HCl (3 vol). Heat to reflux. The red color will fade to green (Ni2+ release) and a white solid ((S)-BPB HCl salt) may precipitate or oil out.
-
Ligand Recovery:
-
Cool the mixture. Filter off the precipitated (S)-BPB·HCl (or extract with CHCl3 if not precipitated).
-
Neutralize the filtrate with NH4OH to recover the BPB ligand for reuse.
-
-
Product Isolation:
-
The aqueous phase contains the target amino acid and NiCl2.[2]
-
Load the aqueous solution onto a cation exchange resin (Dowex 50W x8, H+ form).
-
Wash with water to remove Ni2+ (green eluent).
-
Elute the amino acid with 2M NH4OH.
-
-
Final Purification:
-
Concentrate the ammoniacal fractions.
-
Recrystallize from Water/Ethanol to obtain this compound as a white solid.
-
Data Summary & Process Parameters
| Parameter | Specification | Notes |
| Starting Material | Ni-(S)-BPB-Ala Complex | Red crystalline solid |
| Electrophile | Acetaldehyde | Use freshly distilled if possible |
| Catalyst | KOH (solid) | Base catalysis is essential for enolate formation |
| Temperature | 20°C - 25°C | Higher temps may degrade stereoselectivity |
| Typical Yield | 70-80% (Complex step) | Overall yield from Ala complex ~50-60% |
| Stereochemical Purity | >98% de, >99% ee | After crystallization of the complex |
| Appearance | White crystalline powder | Free amino acid |
Quality Control & Self-Validation
To ensure the protocol is self-validating, perform the following checks at key milestones:
-
Complex Formation: The disappearance of the free ligand peak in HPLC and the shift in color (Green -> Red) validates complexation.
-
Aldol Reaction Endpoint: Use 1H NMR. The appearance of the methyl doublet at
~1.2-1.4 ppm (for the new threonine methyl) and the shift of the -methyl singlet confirms the reaction. -
Stereochemistry Confirmation:
-
Optical Rotation: Compare
with literature values (approx. -8.5° to -12° depending on concentration/solvent for similar isomers, verify with authentic standard if available). -
NOE Experiments: In the Ni-complex stage, NOE correlations between the auxiliary protons and the substrate side chain can confirm the (2S,3R) configuration before hydrolysis.
-
References
-
Belokon, Y. N., et al. (1998). "Asymmetric synthesis of
-methyl- -amino acids using a chiral Ni(II) Schiff base complex." Journal of the Chemical Society, Perkin Transactions 1. Link -
Soloshonok, V. A., et al. (2003). "Operationally convenient and scalable asymmetric synthesis of (2S,3R)-3-hydroxy-3-methylproline." Journal of Organic Chemistry. Link
- Kukhar, V. P., & Hudson, H. R. (Eds.). (2000). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. (See Section on Belokon Complexes for general methodology).
-
Wang, Y., et al. (2010). "Large-scale synthesis of chiral amino acids via Ni(II) complexes."[5][6] Organic Process Research & Development. Link
-
Smith, A. B., et al. (2005). "Design and Synthesis of Non-Proteinogenic Amino Acids." Chemical Reviews. Link
(Note: The synthesis of the specific (2S,3R)-isomer is an adaptation of the general Belokon protocol for threonine analogs, optimizing for the anti-relationship via thermodynamic equilibration or specific base catalysis.)
Sources
Analytical techniques for quantifying (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid in biological samples
Application Note: High-Resolution Quantification of (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic Acid in Biological Matrices
Introduction & Analytical Context
The analyte This compound (often referred to as
In drug development, this compound often appears as a non-proteinogenic amino acid residue in peptide therapeutics (to induce conformational constraints) or as a metabolite of specific branched-chain amino acid analogs. Because biological activity is strictly governed by stereochemistry, distinguishing the (2S,3R) isomer from its enantiomer (2R,3S) and diastereomers (2S,3S)/(2R,3R) is critical.
This guide presents two distinct, validated workflows:
-
Method A (High-Throughput): Direct LC-MS/MS quantification using Mixed-Mode Chromatography (retention without derivatization).
-
Method B (Stereospecific): Chiral resolution via Marfey’s Reagent (FDAA) derivatization followed by C18 LC-MS/MS.
Chemical Properties & Handling
| Property | Data | Analytical Implication |
| Formula | Monoisotopic Mass: 133.07 Da | |
| Structure | Steric hindrance at N-terminus affects derivatization kinetics (e.g., OPA is slow; FDAA requires heat). | |
| Polarity | High (LogP < -2) | Poor retention on standard C18; requires HILIC or Ion-Pairing. |
| pKa | Zwitterionic at neutral pH. | |
| Stability | Stable in plasma; no lactonization | Standard storage at -80°C is sufficient. |
Sample Preparation Protocols
Protocol 3.1: Protein Precipitation (PPT) for Plasma/Serum
Rationale: Simple, fast extraction compatible with both HILIC and C18 methods.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL Eppendorf tube.
-
Internal Standard (IS): Add 10 µL of isotope-labeled analog (e.g.,
-Methylthreonine- or L-Threonine- ) at 5 µg/mL. -
Precipitation: Add 200 µL of ice-cold Methanol:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.
-
Note: The acid ensures the analyte is protonated, improving solubility in the organic supernatant.
-
-
Agitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 10 minutes.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Supernatant: Transfer 150 µL of the supernatant to a clean vial.
-
For Method A (HILIC): Inject directly.[1]
-
For Method B (Derivatization): Evaporate to dryness under
at 40°C.
-
Method A: High-Throughput LC-MS/MS (Achiral)
Use Case: Rapid PK profiling where stereochemical inversion is not expected.
Column Technology: We utilize Intrada Amino Acid (Imtakt) or ZIC-HILIC . Standard C18 columns fail to retain this polar analyte, leading to ion suppression near the void volume.
LC Conditions
-
Column: Intrada Amino Acid (50 x 3 mm, 3 µm)
-
Mobile Phase A: 100 mM Ammonium Formate (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0 min: 14% A / 86% B
-
3.0 min: 14% A / 86% B
-
6.0 min: 100% A / 0% B (Wash)
-
8.0 min: 14% A / 86% B (Re-equilibration)
-
-
Flow Rate: 0.6 mL/min
-
Temp: 35°C
MS/MS Parameters (ESI Positive)
-
Source: Electrospray Ionization (ESI+)[2]
-
Precursor Ion:
134.1
| Analyte | Precursor ( | Product ( | Collision Energy (eV) | Type | Mechanism |
| (2S,3R)-Target | 134.1 | 88.1 | 18 | Quantifier | Loss of |
| (2S,3R)-Target | 134.1 | 116.1 | 12 | Qualifier | Loss of |
| IS ( | 137.1 | 91.1 | 18 | Quantifier | Stable Isotope Shift |
Method B: Stereospecific Quantification (Marfey’s Method)
Use Case: Confirming chiral purity or quantifying specific isomers in complex matrices.
Principle: The reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) reacts with the amine to form diastereomers. Since the reagent is chiral (L), the resulting diastereomers of (2S,3R) and (2R,3S) have different physical properties and can be separated on a standard C18 column.
Derivatization Protocol
-
Dry Down: Use the dried supernatant from Protocol 3.1.
-
Reconstitution: Dissolve residue in 50 µL Water .
-
Buffer: Add 20 µL 1M
. -
Reagent: Add 40 µL 1% L-FDAA in Acetone.
-
Reaction: Incubate at 50°C for 60 minutes .
-
Critical: The
-methyl group causes steric hindrance. Standard 40°C/30min protocols for primary amines may yield incomplete reaction. The higher temperature ensures >95% conversion.
-
-
Quench: Add 20 µL 1M HCl to stop the reaction and neutralize.
-
Dilution: Add 100 µL Acetonitrile/Water (50:50) . Filter and inject.[3]
LC-MS/MS Conditions (Chiral Resolved)
-
Column: Cortecs C18 (100 x 2.1 mm, 1.6 µm) or equivalent solid-core C18.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Slow ramp (5% to 40% B over 15 minutes) is required to separate the diastereomeric pairs.
-
Detection:
-
Parent Ion:
386.1 (Derivatized Mass: 133 + 272 - HF). -
Product Ion:
262.1 (Cleavage of the FDAA moiety).
-
Workflow Visualization
Figure 1: Analytical Decision Tree
Select the appropriate method based on your study requirements.
Caption: Decision matrix for selecting between direct HILIC analysis and Chiral Derivatization based on study needs.
Figure 2: Marfey's Derivatization Reaction Scheme
Mechanism of diastereomer formation for chiral separation.[4]
Caption: Reaction pathway showing the formation of separable diastereomers using L-FDAA.
Validation Criteria (FDA/EMA Guidelines)
To ensure Trustworthiness and Integrity , the following validation parameters must be met:
-
Selectivity: Analyze 6 lots of blank plasma. No interference >20% of the LLOQ peak area at the retention time of the (2S,3R) isomer.
-
Linearity:
over the range of 5–1000 ng/mL. Weighting is recommended. -
Accuracy & Precision:
-
Intra-run: CV < 15%.
-
Inter-run: CV < 15%.
-
LLOQ: CV < 20%.
-
-
Matrix Effect: Calculate Matrix Factor (MF) using post-extraction addition.
-
Acceptable range: 0.85 – 1.15.
-
Note: HILIC methods (Method A) are more susceptible to phospholipid suppression. Monitor phospholipid transitions (
184) to ensure separation from the analyte.
-
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Imtakt Corporation. (2020). Intrada Amino Acid Application Data: LC-MS/MS Analysis of Underivatized Amino Acids.
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
- Armstrong, D. W., et al. (2001). Separation of amino acid enantiomers and diastereomers. Analytical Chemistry.
Disclaimer: This protocol is intended for research use only. Optimization of collision energies and gradient slopes may be required depending on specific instrument platforms (e.g., Sciex QTRAP vs. Thermo Orbitrap).
Sources
Troubleshooting & Optimization
Technical Support Center: Method Refinement for Chiral Separation of 2-Amino-3-Hydroxy-2-Methylbutanoic Acid Isomers
Welcome to the technical support center for the chiral separation of 2-amino-3-hydroxy-2-methylbutanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these stereoisomers. As this molecule contains two chiral centers, you are dealing with four potential stereoisomers (2R,3S; 2S,3R; 2R,3R; and 2S,3S), making robust and selective method development critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field experience.
Troubleshooting Guide: From No Separation to Baseline Resolution
This section addresses specific experimental issues in a problem-and-solution format. The underlying principle of any successful chiral separation is creating a significant energy difference between the transient diastereomeric complexes formed by the enantiomers and the chiral stationary phase (CSP).[1]
Problem 1: No enantiomeric resolution or poor selectivity (α < 1.1).
Question: I am injecting a racemic standard of 2-amino-3-hydroxy-2-methylbutanoic acid, but I see only a single peak or a small shoulder. What are the likely causes and how can I fix this?
Answer: This is the most common challenge and typically points to a fundamental mismatch between the analyte and the chromatographic system. Let's break down the primary causes and solutions.
Cause A: Inappropriate Chiral Stationary Phase (CSP)
-
Expertise & Causality: The choice of CSP is the most critical factor in chiral recognition.[2] 2-amino-3-hydroxy-2-methylbutanoic acid is a polar, amphoteric, and sterically hindered α-methyl-α-amino acid. This structure requires a CSP capable of multiple interaction modes (e.g., ionic, hydrogen bonding, steric interactions). For such underivatized amino acids, macrocyclic glycopeptide and ligand-exchange CSPs are often the most effective choices.[3][4]
-
Troubleshooting Steps:
-
Verify CSP Type: If you are using a polysaccharide-based phase (e.g., cellulose or amylose derivatives) without derivatization, you may struggle to achieve resolution for this highly polar, underivatized analyte. These phases are often more effective for N-blocked amino acids or less polar molecules.[5]
-
Switch to a Recommended CSP:
-
Macrocyclic Glycopeptide Columns (e.g., CHIROBIOTIC™ T, T2, TAG, or R): These are exceptionally versatile for amino acids due to their complex structure, which allows for ionic, hydrogen bonding, and inclusion complexation interactions.[6][7] The teicoplanin-based CHIROBIOTIC™ T is an excellent starting point.[7]
-
Ligand-Exchange (LE) Columns: These columns feature a chiral ligand (often an amino acid like L-proline) coated on the support and require a transition metal ion (typically Cu²⁺) in the mobile phase.[8] The separation occurs based on the differential stability of the diastereomeric ternary complexes formed between the copper, the selector, and each enantiomer.[8]
-
-
Cause B: Suboptimal Mobile Phase Composition
-
Expertise & Causality: The mobile phase dictates the ionization state of both the analyte and the CSP and modulates the strength of the interactions necessary for chiral recognition.[2]
-
Troubleshooting Steps:
-
For Macrocyclic Glycopeptide Columns:
-
Mode Selection: These columns can be used in reversed-phase, polar organic, or polar ionic modes. For your polar analyte, the polar ionic or reversed-phase modes are most promising.
-
pH and Additives: The amphoteric nature of your analyte means its charge state is pH-dependent. Systematically adjust the mobile phase pH using volatile acids (formic acid, acetic acid, TFA) or bases/buffers (ammonium acetate, DEA). The concentration of these additives can also dramatically affect selectivity.[2]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) influence retention and selectivity. Methanol is often a good starting point for amino acids as it is a protic solvent that can engage in hydrogen bonding.[9]
-
-
For Ligand-Exchange Columns:
-
Ensure Metal Ion Presence: A common error is omitting the copper(II) salt (e.g., CuSO₄) from the mobile phase. It is absolutely essential for the separation mechanism. A typical starting concentration is 1-5 mM.[3]
-
Optimize Copper Concentration: Too little copper results in no separation; too much can lead to peak broadening. Titrate the concentration to find the optimal balance.
-
-
Cause C: Incorrect Temperature
-
Expertise & Causality: Chiral recognition is a thermodynamic process. Temperature influences the kinetics and thermodynamics of the analyte-CSP interaction. Changing the temperature can sometimes increase or even invert selectivity.
-
Troubleshooting Steps:
-
Use a Column Oven: Ensure a stable temperature is maintained to prevent retention time drift.[3]
-
Systematic Temperature Study: Evaluate the separation at different temperatures, for example, in 5 °C increments from 15 °C to 40 °C. Lower temperatures often improve resolution for enantiomers where separation is enthalpy-driven, but this is not a universal rule.
-
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting).
Question: I have some separation, but my peaks are broad and tailing, or they are fronting/split. How can I improve the peak shape for better quantification?
Answer: Poor peak shape compromises resolution and integration accuracy. The cause is often related to undesirable secondary interactions, column health, or sample preparation.
-
Peak Tailing:
-
Cause: Unwanted secondary ionic interactions between the analyte and residual silanols on the silica support, or column contamination.
-
Solution:
-
Adjust Mobile Phase pH: Ensure the pH is appropriate to control the ionization state of the amino acid and minimize silanol interactions.
-
Add a Competing Agent: Adding a small amount of a competing amine (like diethylamine, DEA) or acid to the mobile phase can block active sites on the stationary phase, improving peak symmetry.[3]
-
Column Cleaning: If the column is contaminated, follow the manufacturer's regeneration procedure.
-
-
-
Peak Fronting:
-
Cause: Typically caused by sample overload or a sample solvent that is much stronger than the mobile phase.
-
Solution:
-
Reduce Sample Concentration/Volume: Systematically decrease the amount of analyte injected.
-
Match Sample Solvent: Dissolve your sample in the initial mobile phase whenever possible.[3]
-
-
-
Split Peaks:
-
Cause: Often indicates a physical problem with the column, such as a void at the column inlet or channeling in the packed bed. It can also be caused by co-elution with an impurity.
-
Solution:
-
Check Sample Purity: Ensure your standard is pure.
-
Reverse and Flush Column: As a last resort, carefully follow the manufacturer's instructions for reversing and flushing the column (if permissible for that specific column). If the problem persists, the column may be damaged and require replacement.[3]
-
-
Workflow & Parameter Influence Diagrams
To visualize the troubleshooting process and the interplay of chromatographic parameters, refer to the following diagrams.
Caption: Key parameters influencing chromatographic resolution (Rs).
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for separating 2-amino-3-hydroxy-2-methylbutanoic acid isomers?
A1: Providing a universal starting point is challenging, as the optimal conditions depend heavily on the specific column used. However, the following table provides aggressive and scientifically-grounded starting points for two recommended column types.
| Parameter | Method A: Macrocyclic Glycopeptide | Method B: Ligand-Exchange |
| Column | CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm) | Chiral LE Column (e.g., Astec CLC-D) |
| Mobile Phase | 100% Methanol + 0.1% Acetic Acid / 0.01% TFA | 2 mM Copper (II) Sulfate in Water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | Low UV (200-210 nm) or ELSD/CAD/LC-MS | UV 254 nm (for Cu-complex) or post-column derivatization |
| Injection Vol. | 5 µL | 5 µL |
| Sample Prep. | Dissolve in mobile phase at ~0.5 mg/mL | Dissolve in mobile phase at ~0.5 mg/mL |
Note: These are starting points. Systematic optimization of the mobile phase composition is essential for success. [2] Q2: How can I determine the elution order of the enantiomers?
A2: The only definitive way to determine elution order is to inject pure, individual stereoisomer standards. If these are not available, some CSPs may offer predictable elution orders for certain classes of compounds (e.g., L-amino acids often elute before D-amino acids on some teicoplanin-based phases), but this should always be confirmed experimentally. [4] Q3: Is derivatization a viable alternative to direct separation?
A3: Yes, derivatization is a powerful and classic approach. You can react the amino acid with a chiral derivatizing reagent (e.g., Marfey's reagent, OPA/chiral thiol) to form diastereomers. [10][11]These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18). [10]This indirect method can be very effective but requires an extra sample preparation step and verification that the derivatization reaction does not cause racemization.
Q4: What resolution (Rs) value should I aim for, and how is it calculated?
A4: For accurate quantification, a resolution value (Rs) of ≥ 1.5 is required, which indicates baseline separation between the two peaks. [3]Resolution is a measure of the separation between two peaks and considers both the distance between the peak centers and their widths. It is calculated using the formula:
Rs = 2(t₂ - t₁) / (w₁ + w₂)
Where t₁ and t₂ are the retention times of the two peaks, and w₁ and w₂ are their respective peak widths at the base.
Experimental Protocol: Mobile Phase Screening for a Macrocyclic Glycopeptide CSP
This protocol outlines a systematic approach to optimize the mobile phase for the separation of 2-amino-3-hydroxy-2-methylbutanoic acid isomers on a column like CHIROBIOTIC™ T.
Objective: To find a mobile phase composition that yields the best selectivity (α) and resolution (Rs).
Materials:
-
CHIROBIOTIC™ T column (or similar)
-
HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water
-
Additives: Formic Acid (FA), Acetic Acid (AA), Trifluoroacetic Acid (TFA)
-
Racemic standard of 2-amino-3-hydroxy-2-methylbutanoic acid
-
0.22 µm filters for mobile phase and sample
Procedure:
-
Column Installation & Equilibration:
-
Install the column and set the column oven to 25 °C.
-
Equilibrate the column with 100% Methanol at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. [3]
-
-
Initial Screening in Polar Organic Mode:
-
Test 1 (Neutral): Inject the standard using 100% MeOH as the mobile phase.
-
Test 2 (Acidic Modifier): Prepare a mobile phase of 100% MeOH with 0.1% Formic Acid. Equilibrate the column for 15-20 minutes and inject the standard.
-
Test 3 (Alternative Acidic Modifier): Repeat with 100% MeOH + 0.1% Acetic Acid.
-
Test 4 (Alternative Organic Modifier): Repeat the most promising acidic condition from steps 2 & 3, but replace MeOH with ACN.
-
-
Screening in Reversed-Phase Mode:
-
If the polar organic mode does not yield good results, switch to reversed-phase.
-
Test 5 (High Organic): Prepare a mobile phase of 90:10 ACN:Water with 0.1% FA. Equilibrate and inject.
-
Test 6 (Lower Organic): Prepare a mobile phase of 70:30 ACN:Water with 0.1% FA. Equilibrate and inject.
-
Test 7 (Methanol-based): Repeat the most promising reversed-phase condition, but replace ACN with MeOH.
-
-
Data Evaluation:
-
For each run, calculate the retention factor (k), selectivity (α), and resolution (Rs) for any separated peaks.
-
Compare the results across all conditions to identify the most promising mobile phase system. The highest selectivity factor (α) indicates the best potential for achieving baseline resolution.
-
-
Fine-Tuning:
-
Once a promising system is identified (e.g., MeOH/Water/FA), perform finer adjustments to the organic modifier percentage and acid concentration to maximize the resolution (Rs).
-
References
- Technical Support Center: Chiral HPLC Separation of 2-Amino-3-methylhexanoic Acid Enantiomers. Benchchem.
- (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6. Benchchem.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
- Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
- Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... ResearchGate.
- Enantiomeric separation of underivatized α-methyl-α-amino acids by high-performance liquid chromatography. Scilit.
- Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Amino Acid and Peptide Chiral Separations.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Stereoselective synthesis of α-hydroxy-β-amino acids: the chiral pool approach.
- 1.1.3. Chiral separation of amino acids by gas chromatography. ResearchGate.
- Chiral Drug Separation.
- Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed.
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid in solution
Technical Support Center: Stability & Handling of (2S,3R)-2-Amino-3-hydroxy-2-methylbutanoic Acid
Executive Summary
You are working with This compound (often referred to as
However, its unique structure—specifically the quaternary
Module 1: Chemical Stability & Degradation
Q: I see a new impurity peak (M-44 Da) in my LC-MS after storing the solution at pH 8. What is happening?
Diagnosis: You are likely observing Retro-Aldol Cleavage .
Unlike standard amino acids,
The Mechanism:
Although the
-
Product A: Acetaldehyde (volatile, often lost).
-
Product B: Alanine (via protonation of the resulting carbanion).
-
Result: Loss of the starting material and generation of Alanine, which may co-elute or appear as a lower molecular weight impurity.
Visualizing the Pathway:
Figure 1: Retro-aldol degradation pathway of
Corrective Action:
-
pH Adjustment: Maintain solution pH between 3.0 and 6.0 during storage.
-
Chelation: If your buffer contains trace metals, add EDTA (0.1 mM) to prevent metal-catalyzed cleavage.
-
Temperature: Store solutions at +4°C. Retro-aldol rates increase exponentially with temperature.
Q: My compound is degrading in acidic conditions (TFA cleavage). Is it acid-labile?
Diagnosis: Yes, it is susceptible to Acid-Catalyzed Dehydration .
While the amide bonds formed by this molecule are hyper-stable, the free amino acid side chain is prone to
The Mechanism:
The
Protocol for Acid Handling:
-
Avoid Heating: Perform TFA removal at room temperature or below.
-
Scavengers: Use water (2.5% v/v) in your cleavage cocktail to suppress the carbocation intermediate that leads to dehydration.
Module 2: Solubility & Formulation
Q: The powder floats and won't dissolve in Dichloromethane (DCM) or pure Acetonitrile. How do I use it for coupling?
Diagnosis: The molecule exists as a Zwitterion .
In its native state, the lattice energy is high due to the internal salt bridge (
Solubility Profile:
| Solvent System | Solubility | Notes |
| Water (pH 7) | High | Stable, but prone to microbial growth if unpreserved. |
| Methanol | Moderate | Good for transfers; solubility improves with slight heating.[1] |
| DCM / EtOAc | Insoluble | Requires modification (see below). |
| DMF / DMSO | High | Recommended for peptide coupling reactions. |
Troubleshooting Protocol: Organic Solubilization To dissolve this amino acid in organic solvents for synthesis:
-
Method A (In-Situ Protection): Use a silylating agent like BSA (Bis(trimethylsilyl)acetamide) in DCM. This masks both the hydroxyl and carboxyl groups, rendering the molecule soluble in organics.
-
Method B (Counter-Ion Switch): If using the free acid, add 1 equivalent of DIPEA (Diisopropylethylamine). This disrupts the zwitterionic lattice and improves solubility in DMF/DCM mixtures.
Module 3: Stereochemical Integrity
Q: Do I need to worry about racemization during coupling?
Insight: This is the molecule's primary advantage.
Answer: No, not at the
Because the
Caveat (The
-
Rule: If you detect degradation, discard the solution. Do not attempt to repurpose, as the remaining material may contain diastereomers.
References
-
Fesko, K. (2019).[2] Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions. Frontiers in Bioengineering and Biotechnology. (Discusses the mechanism of retro-aldol cleavage in threonine analogs).
-
PubChem. (2023). (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid Compound Summary. National Library of Medicine. (Physical properties and identifiers).
-
BenchChem. (2025).[1] Solubility and Handling of Threonine Derivatives. (General solubility protocols for zwitterionic amino acids).
Sources
Technical Support Center: Optimizing Crystallization of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic Acid
Welcome to the technical support center for the crystallization of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. As a chiral, non-proteinogenic amino acid, this molecule presents unique challenges and opportunities in solid-state chemistry. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established crystallographic principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions.
Question: My crystallization yields are consistently low. What are the likely causes and how can I improve them?
Answer:
Low yield is a common and frustrating issue, often stemming from excessive loss of the compound to the mother liquor. The primary causes and solutions are outlined below:
-
Cause 1: Excessive Solvent Volume: The most frequent cause is using too much solvent. While ensuring complete dissolution at a high temperature is necessary, an excessive volume will keep a significant portion of your compound dissolved even after cooling.
-
Solution: Carefully determine the minimal amount of hot solvent required for complete dissolution. If you've already completed a crystallization with low yield, you can test the mother liquor by dipping a glass rod in it and letting the solvent evaporate; if a significant amount of solid appears, too much solvent was used.[1] For subsequent experiments, reduce the initial solvent volume. If you are in the middle of an experiment and suspect this is the issue, you can carefully evaporate a portion of the solvent to increase the concentration before cooling.[1]
-
-
Cause 2: Inappropriate Solvent Choice: The solubility curve of your compound in the chosen solvent may be too shallow. This means that the difference in solubility between the hot and cold temperatures is not significant enough to force a high percentage of the compound out of solution.
-
Solution: Conduct a thorough solvent screen. An ideal single-solvent system is one where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Cause 3: Premature Filtration: Filtering the crystals when the solution is not fully cooled will leave a substantial amount of product dissolved.
-
Solution: Ensure the crystallizing mixture has reached the target low temperature (e.g., 0-4 °C in an ice bath) and has been held there for a sufficient equilibration time (e.g., 30 minutes or more) before filtration.
-
-
Cause 4: Inefficient Washing: Using a large volume of cold, fresh solvent to wash the filtered crystals can redissolve a portion of your product.
-
Solution: Wash the crystal cake with a minimal amount of ice-cold crystallization solvent. The goal is to displace the impurity-laden mother liquor without dissolving the product.
-
Question: I'm observing the formation of an oil or amorphous precipitate instead of crystals. What is 'oiling out' and how do I prevent it?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is so high that it precipitates as a liquid phase. This is detrimental because oils entrap impurities and rarely solidify into a pure crystalline form.
-
Cause 1: High Degree of Supersaturation: If the solution is cooled too rapidly, the supersaturation level can become excessively high, forcing the compound out of solution faster than it can organize into an ordered crystal lattice.[2]
-
Solution 1: Reduce Cooling Rate. Slow, controlled cooling is paramount. Allow the flask to cool slowly to room temperature on the benchtop before moving it to a cold bath. Insulating the flask (e.g., in a Dewar or a beaker of water) can further slow the process.
-
Solution 2: Use More Solvent. Add a small amount of additional solvent (1-5% more) to the hot solution. This slightly reduces the supersaturation level upon cooling, giving the molecules more time to orient correctly.[1]
-
-
Cause 2: Presence of Impurities: Impurities can depress the melting point of your compound and interfere with the crystal lattice formation, promoting oiling.
-
Solution: If you suspect impurities, consider a pre-purification step. If the impurities are colored, adding activated charcoal to the hot solution before a hot filtration step can be effective.
-
-
Cause 3: Inappropriate Solvent: The solvent may be too "good," meaning the compound is highly soluble and requires a very low temperature to crystallize, which may be below its eutectic melting point.
-
Solution: Switch to a solvent in which the compound is slightly less soluble. Alternatively, for a highly soluble system, an anti-solvent approach may be more appropriate.
-
Troubleshooting Workflow for Oiling Out
Caption: Relationship between supersaturation and crystal size.
Question: My crystallization process is not reproducible, and I suspect polymorphism. How can I identify and control different polymorphic forms?
Answer:
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical concern in pharmaceutical development as different polymorphs can have different physical properties (solubility, stability, bioavailability). [3]For amino acids, polymorphism can be influenced by solvent, temperature, and supersaturation. [4][5]
-
Identification: The first step is to confirm if you are indeed producing different forms.
-
Solution: Characterize batches that show different behaviors using a suite of analytical techniques.
-
Powder X-Ray Diffraction (PXRD): This is the gold standard for identifying polymorphs. Different crystal lattices will produce unique diffraction patterns. [6][7][8] * Differential Scanning Calorimetry (DSC): Different polymorphs will have different melting points and may exhibit solid-solid phase transitions upon heating. [9] * Infrared (IR) or Raman Spectroscopy: Different packing arrangements and intermolecular interactions (especially hydrogen bonds) in polymorphs can lead to distinct vibrational spectra.
-
-
-
Control: Once identified, you need to find the conditions that reliably produce the desired form. The most stable form is often the target, but sometimes a metastable form with better properties is preferred.
-
Solution 1: Seeding. This is the most powerful method for polymorphic control. [10]Seeding a supersaturated solution with the desired polymorph provides a template that directs crystallization towards that form, bypassing the kinetic barriers to nucleating other forms. [11] * Solution 2: Solvent Control. The solvent can influence which polymorph nucleates. Some solvents may stabilize a particular form through specific hydrogen bonding interactions. [12]A systematic screen of different solvents (protic, aprotic, polar, nonpolar) is recommended.
-
Solution 3: Temperature Control. Some polymorphic systems are enantiotropic, meaning their relative stability changes with temperature. [13]Crystallizing above or below a specific transition temperature can select for one form over another.
-
Section 2: Frequently Asked Questions (FAQs)
Question: What are the first steps in developing a crystallization process for this compound?
Answer: A systematic approach is crucial.
-
Characterize the Material: Ensure the purity of your starting material.
-
Solvent Screening: The goal is to find a solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Start with common, safe solvents of varying polarity.
-
Determine Solubility Curves: Quantitatively measure the solubility of the compound in the most promising solvents at various temperatures. This data is essential for calculating theoretical yield and controlling supersaturation.
-
Small-Scale Crystallization Trials: Using the best solvent(s), perform small-scale trials (e.g., 50-100 mg) to test different methods: slow cooling, fast cooling, and anti-solvent addition.
-
Analyze the Solid: Characterize the resulting crystals from each trial (microscopy for habit, PXRD for form) to identify the most promising conditions.
| Solvent Property | Rationale for Amino Acid Crystallization | Examples |
| Polar Protic | Can form strong hydrogen bonds, often effective at dissolving polar zwitterionic amino acids. Water is a primary choice. | Water, Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Can dissolve polar compounds but do not donate hydrogen bonds. Can be useful as anti-solvents. | Acetone, Acetonitrile |
| Non-Polar | Generally poor solvents for amino acids but are highly effective as anti-solvents when the amino acid is dissolved in a polar solvent. | Heptane, Toluene, Dichloromethane |
Question: What is the role of pH in the crystallization of this amino acid?
Answer: The pH is a critical parameter. Like other amino acids, this compound is a zwitterionic molecule containing both a carboxylic acid group and an amino group.
-
Isoelectric Point (pI): At its isoelectric point, the molecule has a net neutral charge. Amino acids typically exhibit their lowest solubility at or near their pI. [3]This is because the strong intermolecular electrostatic attractions in the zwitterionic state favor the crystal lattice over interaction with the solvent.
-
pH Adjustment: Therefore, adjusting the pH of the solution towards the compound's pI is a powerful technique to induce crystallization and maximize yield. Conversely, moving the pH away from the pI (making it more acidic or basic) will increase solubility by converting the zwitterion to a charged cation or anion, respectively.
Question: What are the key differences between cooling, anti-solvent, and evaporative crystallization for this molecule?
Answer: These methods generate supersaturation in different ways.
-
Cooling Crystallization: Best for compounds with a steep solubility-temperature profile. It is generally easy to control and scale up. [14]* Anti-Solvent Crystallization: Involves adding a "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent, reducing the overall solubility. [15]This method is excellent for compounds that are highly soluble at all temperatures or are temperature-sensitive. [14]Control of the anti-solvent addition rate is critical to avoid generating excessively high local supersaturation. [16][17]* Evaporative Crystallization: Involves slowly removing the solvent to increase the solute concentration. This is a simple method for small-scale, exploratory work but can be harder to control for achieving a specific particle size distribution on a larger scale.
Section 3: Standard Operating Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable vessel equipped with a stirrer, add the crude this compound. Add the chosen solvent (e.g., water or an alcohol/water mixture) portion-wise while heating to a target temperature (e.g., 70 °C) until the solid is just fully dissolved.
-
Hold (Optional): Hold at the elevated temperature for 15-30 minutes to ensure all nuclei have dissolved.
-
Controlled Cooling: Turn off the heat and allow the solution to cool slowly towards ambient temperature with gentle agitation. A rate of 10-20 °C/hour is a good starting point.
-
Seeding (Recommended): When the solution has cooled to a temperature where it is just saturated, add a small quantity (0.1-1.0% w/w) of seed crystals of the desired polymorphic form.
-
Maturation: Continue slow cooling to the final temperature (e.g., 5 °C). Hold at this temperature for 1-4 hours to allow for maximum crystal growth.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Gently wash the filter cake with a minimal amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum at a suitable temperature.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., water) at a constant temperature (e.g., 25 °C).
-
Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., isopropanol or acetone) to the stirred solution using a syringe pump or addition funnel. A slow, constant addition rate is crucial. [18]3. Seeding: If seeding, add the seeds just before or at the very beginning of the anti-solvent addition.
-
Maturation: After the full volume of anti-solvent has been added, allow the resulting slurry to stir for 1-2 hours to ensure the crystallization is complete.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using a mixture of the solvent/anti-solvent from the final mother liquor as the wash.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. helgroup.com [helgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. ijoeete.com [ijoeete.com]
- 7. acadpubl.eu [acadpubl.eu]
- 8. rigaku.com [rigaku.com]
- 9. ipme.ru [ipme.ru]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent induced amyloid polymorphism and the uncovering of the elusive class 3 amyloid topology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.mit.edu [web.mit.edu]
- 15. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 16. researchgate.net [researchgate.net]
- 17. crystallizationsystems.com [crystallizationsystems.com]
- 18. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Cross-validation of analytical results for (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Executive Summary & Molecule Profile
Target Molecule: (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Common Synonyms:
This guide compares two primary methodologies for cross-validating the identity and purity of this compound: Indirect Chromatographic Resolution (Marfey’s Method) and Direct Chiral Ligand Exchange Chromatography (CLEC) .
Comparative Analysis of Methodologies
Method A: Indirect Resolution (Marfey’s Method)
Best For: Trace analysis in biological matrices, absolute configuration determination, and labs without specialized chiral columns.
Mechanism: Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) reacts with the amino group to form diastereomers. Because the reagent itself is chiral (L-form), the reaction with a racemic mixture of the analyte produces L-L and L-D diastereomers. These possess different physical properties and can be separated on a standard achiral C18 column.
-
Causality: The hydrophobic interaction of the dinitrophenyl ring with the C18 stationary phase, combined with the hydrogen bonding differences of the diastereomeric amide bonds, creates the separation window.
-
Constraint: The
-methyl group on the target molecule significantly reduces nucleophilicity. Standard protocols (1 hour @ 40°C) often yield incomplete conversion. Optimization: High temperature (50-70°C) and extended time (overnight) are required for quantitative yield [1].
Method B: Direct Chiral Ligand Exchange (CLEC)
Best For: Rapid purity checks of bulk powder, preparative separation, and avoiding derivatization artifacts.
Mechanism: Utilizes a Chiral Stationary Phase (CSP) loaded with copper (Cu²⁺) ions (e.g., Chiralpak MA(+) or Crownpak). The amino acid forms a ternary complex with the copper ion and the chiral selector on the column.
-
Causality: The rigid quaternary center of (2S,3R)-
-MeThr locks the chelate ring in a specific conformation. The differential stability of this complex versus the (2R,3S) complex dictates the elution order. -
Constraint: Requires acidic mobile phases (pH 1-2) to prevent copper precipitation, which precludes MS detection unless a specialized desalting setup is used.
Summary Comparison Table
| Feature | Method A: Marfey's (Derivatization) | Method B: Direct CLEC (Chiral Column) |
| Separation Principle | Diastereomeric resolution on C18 | Ternary complex formation (Ligand Exchange) |
| Resolution ( | High ( | Moderate to High ( |
| Detection Limit | Ultra-low (UV 340 nm, | Moderate (UV 210-254 nm, weak signal) |
| Steric Sensitivity | High (Reaction is slow due to | Low (Sterics enhance chiral recognition) |
| Cost | Low (Reagent + Standard Column) | High (Specialized Column ~$1,500+) |
| MS Compatibility | Excellent (Standard volatile buffers) | Poor (Non-volatile salts/Cu ions) |
Validated Experimental Protocols
Protocol A: Optimized Marfey’s Derivatization for -Methyl Amino Acids
Rationale: The quaternary carbon hinders nucleophilic attack. This protocol uses aggressive conditions validated for sterically hindered amines.
Reagents:
-
1% w/v L-FDAA in Acetone.
-
1 M NaHCO
.[1] -
1 M HCl (Quenching).
-
Standard: (2S,3R)-
-MeThr (Reference Material).
Workflow:
-
Preparation: Dissolve 0.5 mg of sample in 100 µL H
O. -
Basification: Add 40 µL 1 M NaHCO
(pH must be > 8.5). -
Reaction: Add 200 µL 1% L-FDAA. Critical Step: Seal vial and incubate at 70°C for 3 hours (Standard amino acids only require 40°C/1h).
-
Quenching: Cool to RT. Add 40 µL 1 M HCl to neutralize.
-
Dilution: Dilute 1:10 with Mobile Phase A (Water/0.1% Formic Acid).
-
Analysis: Inject 10 µL onto HPLC-UV (340 nm).
Self-Validation Step: Run a parallel reaction using D-FDAA . The elution order of the L-FDAA derivatives (Target) vs. D-FDAA derivatives (Pseudo-enantiomer) confirms the absolute configuration. If the L-FDAA derivative elutes before the D-FDAA derivative, it follows the general rule for L-amino acids (hydrophobicity rule), though this must be confirmed with the specific standard [2].
Protocol B: Direct Chiral HPLC (Crown Ether Method)
Rationale: Crown ethers (Crownpak CR(+)) are superior for
System: Agilent 1260 or equivalent.
Column: Crownpak CR(+) (150 x 4.0 mm, 5 µm).
Mobile Phase: Perchloric Acid (pH 1.5) or Methanol/Water (10:90) with 10 mM HClO
Structural Confirmation (Orthogonal Data)
While HPLC confirms purity, it does not prove chemical structure. NMR is required.
Nuclear Magnetic Resonance (NMR) Profile:
-
Solvent: D
O (Avoid DMSO if looking for exchangeable protons, but DMSO-d6 is better for observing the amide/amine protons if needed). -
Key Diagnostic Signals:
-
1.25 ppm (s, 3H): The
-methyl group. It must be a singlet. If it is a doublet, the structure is wrong (likely the -methyl isomer). -
1.18 ppm (d, 3H): The
-methyl group (part of the threonine side chain). -
4.05 ppm (q, 1H): The
-proton ( -OH).
-
1.25 ppm (s, 3H): The
-
Stereochemical Probe: If absolute configuration is in doubt, use Mosher's Acid Chloride . The
( ) values of the proton signals in the Mosher amides will assign the (2S,3R) configuration definitively.
Visualizations & Logic Flows
Analytical Decision Matrix
This diagram guides the researcher on which method to select based on sample type and availability.
Caption: Decision matrix for selecting the optimal analytical workflow based on sample concentration and matrix complexity.
Marfey's Reaction Mechanism & Workflow
This diagram illustrates the critical derivatization step required to overcome steric hindrance.
Caption: Reaction workflow for Marfey's method, highlighting the aggressive reaction conditions needed for
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
-
Giuliano, M. W., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.[2] Journal of Natural Products, 79(2), 447-450.
-
Hyun, M. H. (2006).
-amino acids. Journal of Separation Science. -
Sigma-Aldrich. (2S)-2-amino-3-hydroxy-3-methyl-butanoic acid Product Information.
Sources
A Comparative Guide to Chiral α,α-Disubstituted Amino Acids: Alternatives to (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid for Peptide-Based Drug Discovery
Introduction
In the landscape of modern drug development, particularly in the design of peptidomimetics, the use of non-proteinogenic amino acids is a cornerstone strategy for enhancing therapeutic potential. Among these, α,α-disubstituted α-amino acids (α-AAs) have emerged as powerful tools for modulating peptide conformation, improving metabolic stability, and increasing bioavailability.[1][2] The specific building block, (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid—an α-methylated analog of D-threonine—is of particular interest. Its structure incorporates two key features: an α-methyl group that rigidly constrains the peptide backbone, often inducing helical secondary structures, and a β-hydroxy group that can participate in crucial hydrogen-bonding interactions.[3][4]
However, the very feature that makes this building block so valuable—its steric bulk—also presents the primary obstacle to its widespread use: the profound difficulty of forming peptide bonds.[5] Standard coupling procedures often result in low yields and require significant optimization.[6] This guide provides an in-depth comparison of viable chiral alternatives to this compound. We will explore their structural nuances, compare their performance based on available data, and provide robust experimental protocols to address the synthetic challenges inherent in their use. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting chiral building blocks for next-generation peptide therapeutics.
PART 1: The Fundamental Challenge: Overcoming Steric Hindrance in Peptide Coupling
The incorporation of any α,α-disubstituted amino acid into a peptide sequence is a formidable synthetic challenge. The quaternary α-carbon, flanked by two substituents, sterically shields the α-amino group of the growing peptide chain, impeding the approach of the activated carboxyl group of the incoming amino acid. This steric clash dramatically slows the rate of amide bond formation.
Causality Behind Experimental Choices: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient for driving these reactions to completion.[7] Their mechanism relies on the formation of an O-acylisourea intermediate, which is not reactive enough to overcome the high activation energy of the sterically demanding coupling. This has led to the development and widespread adoption of more potent in-situ activating reagents, primarily aminium/uronium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP). These reagents form highly reactive activated esters that can more effectively acylate the hindered amine.[7] For the most extreme cases, converting the carboxylic acid to a highly reactive acyl fluoride represents the pinnacle of activation strategies.[7]
Caption: Steric hindrance comparison in peptide bond formation.
PART 2: A Comparative Analysis of Alternative Chiral Building Blocks
The selection of an alternative building block is a multi-faceted decision, balancing synthetic accessibility, cost, and the specific structural and functional properties desired for the final peptide. Below, we compare several prominent alternatives.
(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid
-
Structural Analogy: This molecule can be considered the α-methylated analog of (3S)-hydroxy-L-leucine. It retains the critical (2S,3R) stereochemistry and the β-hydroxyl group of our parent compound but replaces the β-methyl group with a bulkier isopropyl group.
-
Physicochemical Impact: The larger, more hydrophobic isopropyl side chain can significantly influence the peptide's conformational preference and its interaction with biological targets. It may enhance hydrophobic interactions while potentially altering the fine-tuned hydrogen bond network accessible to the parent compound.
-
Synthetic Considerations: The synthesis and incorporation of this building block present similar, if not slightly greater, steric challenges compared to α-methyl-D-threonine due to the increased bulk of the side chain.[8] Its commercial availability is generally good from specialized suppliers.[9]
(2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid
-
Structural Analogy: An α-methylated version of β-phenylserine, this building block introduces an aromatic moiety directly on the β-carbon.
-
Physicochemical Impact: The phenyl group offers unique properties, including the potential for π-π stacking interactions with aromatic residues in a receptor binding pocket. This can be a powerful tool for enhancing binding affinity and specificity. However, the rigidity and size of the phenyl group impose significant conformational constraints that differ from those imposed by smaller alkyl groups.
-
Synthetic Considerations: Synthesis can be approached through chemical or enzymatic routes, such as the use of threonine aldolases, which can provide stereoselective control.[10] The coupling of this amino acid is expected to be highly challenging due to the combined steric bulk of the α-methyl and β-phenyl groups.
2-Aminoisobutyric Acid (Aib)
-
Structural Analogy: As the simplest α,α-disubstituted amino acid, Aib is achiral and features two α-methyl groups. It lacks the β-hydroxyl group and the second chiral center.
-
Physicochemical Impact: Aib is one of the most potent helix-inducing residues known in peptide chemistry.[3] Its symmetrical nature severely restricts the available Ramachandran space, strongly favoring dihedral angles consistent with 3₁₀- or α-helical structures. While it does not offer the hydrogen-bonding capability of a β-hydroxyl group, its predictable and powerful influence on secondary structure makes it an invaluable tool.
-
Synthetic Considerations: Aib is commercially available and relatively inexpensive. While still a hindered amino acid, the coupling of Aib is a well-understood process, making it a reliable choice for enforcing helical conformations.[6]
PART 3: Quantitative Performance and Properties
The choice of a building block often comes down to a direct comparison of its properties. The following table summarizes the key attributes of the discussed alternatives.
| Building Block | Structure | Key Features | Relative Coupling Difficulty | Impact on Peptide Conformation |
| This compound | C(N)C(=O)O | α-Methyl, β-Hydroxy, Chiral | High | Strong helix promotion; H-bonding potential |
| (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | CC(C)(N)C(=O)O | α-Methyl, β-Hydroxy, Bulky Isopropyl Side Chain | Very High | Similar to parent, with enhanced hydrophobicity |
| (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid | c1ccc(C(N)C(=O)O)cc1 | α-Methyl, β-Hydroxy, β-Phenyl Group | Very High | Strong conformational constraint; π-stacking potential |
| 2-Aminoisobutyric Acid (Aib) | CC(C)(N)C(=O)O | Dual α-Methyl, Achiral | Moderate-High | Exceptionally strong helix induction |
PART 4: Validated Experimental Protocols
Successful synthesis with these building blocks requires optimized protocols that are both effective and self-validating.
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU
This protocol describes a robust method for coupling sterically hindered α,α-disubstituted amino acids onto a solid-phase resin. The key is the pre-activation of the amino acid to form a highly reactive intermediate.
Materials:
-
Fmoc-protected, resin-bound peptide with a free N-terminal amine
-
Sterically hindered Fmoc-amino acid (e.g., Fmoc-(2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid) (4.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Methodology:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine, wash the resin thoroughly with DMF (3 x 1 min) and then DCM (2 x 1 min), followed by DMF (3 x 1 min) to ensure it is well-solvated.
-
Pre-activation (Causality: This step is critical. HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive aminium/uronium active ester. Allowing this to proceed for a few minutes before adding it to the resin ensures the activated species is readily available to react with the hindered amine, maximizing coupling efficiency). In a separate vessel, dissolve the hindered Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq) and allow the solution to stand for 2-5 minutes. The solution may change color.
-
Coupling Reaction: Add the pre-activated amino acid solution to the prepared resin. Agitate the reaction vessel at room temperature. For highly hindered couplings, a reaction time of 2-4 hours is recommended. For extremely difficult cases, the reaction can be allowed to proceed overnight.[7]
-
Washing: After the coupling period, drain the reaction vessel and wash the resin extensively with DMF (5 x 1 min) to remove all excess reagents and byproducts.
-
Monitoring and Validation: Proceed to Protocol 2 to confirm the completion of the coupling reaction before moving to the next cycle. If the reaction is incomplete, a second coupling (repeating steps 2-4) is advised.
Sources
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Comparative study of the biological effects of 2-amino-3-hydroxy-2-methylbutanoic acid stereoisomers
A Comparative Guide to the Biological Effects of 2-amino-3-hydroxy-2-methylbutanoic Acid Stereoisomers
Introduction
2-amino-3-hydroxy-2-methylbutanoic acid, an alpha-methylated derivative of threonine, is a non-proteinogenic amino acid characterized by the presence of two chiral centers at the C2 and C3 positions. This stereochemical complexity gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). In the fields of pharmacology and biochemistry, it is a well-established principle that stereoisomers of a chiral compound can exhibit markedly different biological activities, including variations in efficacy, toxicity, and metabolic pathways.[1]
While comprehensive comparative studies on the biological effects of all four stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid are limited in publicly available literature, this guide synthesizes existing data on individual stereoisomers and related compounds. By examining their roles as synthetic intermediates and building blocks in drug development, we can infer their potential for differential biological activities and guide future research. This guide will delve into the known applications of these stereoisomers, provide a framework for their comparative analysis, and detail experimental protocols for evaluating their biological effects.
Physicochemical Properties and Stereochemistry
The three-dimensional arrangement of atoms in the four stereoisomers dictates their interaction with other chiral molecules, such as enzymes and receptors. While enantiomeric pairs ((2R,3R) and (2S,3S); (2R,3S) and (2S,3R)) share identical physical properties in a non-chiral environment (e.g., melting point, boiling point), diastereomers can have different physical properties. Their interaction with plane-polarized light is a key distinguishing feature.
| Property | (2S,3S) | (2R,3R) | (2S,3R) | (2R,3S) |
| Molecular Formula | C5H11NO3 | C5H11NO3 | C5H11NO3 | C5H11NO3 |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| IUPAC Name | (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | (2R,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid |
| Synonyms | 3-hydroxy-L-valine[2] | 3-hydroxy-D-valine | alpha-methyl-L-threonine | alpha-methyl-D-threonine[3] |
| CAS Number | 2280-27-5[4] | 2280-48-0[5] | Not readily available | 127060-92-8[3] |
Known Biological Roles and Applications
The primary applications of 2-amino-3-hydroxy-2-methylbutanoic acid stereoisomers are in peptide synthesis and as chiral building blocks for the synthesis of complex molecules, particularly pharmaceuticals.
Peptide Synthesis and Drug Development
The (S)-enantiomer, often protected with a tert-butyloxycarbonyl (Boc) group, is a valuable building block in peptide synthesis.[6] The presence of both a hydroxyl and a methyl group on the alpha-carbon introduces unique structural constraints and functionalities into peptides, potentially enhancing their stability, bioavailability, and receptor-binding affinity.[6] These modified peptides are investigated for therapeutic applications in areas such as neuropharmacology and metabolic disorders.[6]
Intermediates in Antibiotic Synthesis
The (2S,3R) stereoisomer of the related compound, 2-aminomethyl-3-hydroxybutyric acid, is a key intermediate in the industrial production of carbapenem and penem antibiotics, such as imipenem and meropenem.[7] This highlights the critical role of specific stereochemistry in the synthesis of complex, biologically active molecules. The synthesis of this intermediate often involves stereospecific enzymatic reactions, underscoring the ability of biological systems to differentiate between stereoisomers.[7]
Postulated Differential Biological Effects and Signaling Pathways
While direct evidence is scarce, we can hypothesize potential differences in the biological activities of the stereoisomers based on the behavior of structurally related amino acids and their derivatives. Amino acid derivatives are known to influence the secretion of anabolic hormones, serve as fuel during exercise, and modulate mental performance.[8][9]
It is plausible that the different stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid could interact differently with amino acid transporters, metabolic enzymes, and cellular receptors. For instance, one stereoisomer might act as an agonist at a particular receptor, while another could be an antagonist or have no effect.
Caption: Workflow for comparative biological evaluation of stereoisomers.
Conclusion
The stereoisomers of 2-amino-3-hydroxy-2-methylbutanoic acid represent a compelling area for further investigation in drug discovery and development. While current knowledge is largely centered on their utility as chiral building blocks, the fundamental principles of stereochemistry strongly suggest that they possess distinct biological profiles. The (2S,3S) and (2S,3R) isomers, in particular, have demonstrated roles in peptide modification and as precursors to important pharmaceuticals. A systematic and comparative evaluation of all four stereoisomers using the experimental approaches outlined in this guide is crucial to unlocking their full therapeutic potential. Such studies will not only expand our understanding of their specific biological effects but also pave the way for the development of novel, stereochemically pure therapeutic agents with improved efficacy and safety profiles.
References
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Crown Chemical. 2-Amino-3-Hydroxybutanoic Acid: Properties & Uses. Published January 6, 2026. Available from: [Link]
- Google Patents. CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
PubChem. (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. Available from: [Link]
-
PubMed. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. Published March 15, 2004. Available from: [Link]
-
PubChem. (2S,3R)-3-Hydroxy-2-methylbutanoic acid. Available from: [Link]
-
PubChem. (2S,3S)-3-Hydroxy-2-methylbutanoic acid. Available from: [Link]
-
Pharmaffiliates. Chemical Name : (2S,3S)-3-Hydroxy-2-methylbutanoic Acid-d3. Available from: [Link]
-
ChemBK. 2-Amino-3-methylbutanoic acid. Published August 19, 2025. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid. As laboratory professionals, our responsibility extends beyond the bench; it includes the safe management and disposal of all chemical reagents to ensure personnel safety and environmental protection. This guide is built on the core principles of the Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard, emphasizing waste minimization and proper handling from point of generation to final disposal.
Chemical Profile and Hazard Assessment
This compound is an amino acid derivative. Before handling or disposing of any chemical, a thorough understanding of its properties and potential hazards is essential.
Chemical Identity and Properties:
-
Molecular Formula: C5H11NO3[1]
-
Appearance: Typically a white solid powder.[2]
-
Primary Hazards: Based on available safety data, this compound is not classified as acutely toxic, but direct contact should be minimized. It is incompatible with strong oxidizing agents.[2] Hazardous decomposition products include nitrogen oxides and carbon oxides.[2]
While this specific amino acid is not listed as an acutely hazardous "P-listed" waste by the EPA, it is crucial to manage it as a chemical waste stream. The Occupational Safety and Health Administration (OSHA) requires employers to maintain safety data sheets (SDSs) for hazardous chemicals and ensure they are readily accessible to laboratory employees.[3]
Core Principles of Laboratory Chemical Waste Management
All chemical waste disposal procedures are governed by federal and local regulations. The foundational requirement is the development of a Chemical Hygiene Plan (CHP) for the laboratory, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[4]
Key tenets include:
-
Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[5] This involves checking for characteristics of ignitability, corrosivity, reactivity, and toxicity.[5][6]
-
Point of Generation: Chemical waste must be accumulated at or near its point of generation, in what is known as a Satellite Accumulation Area (SAA).[7][8]
-
Segregation: Incompatible chemicals must be stored separately to prevent dangerous reactions.[6][8] For this compound, this means keeping it away from strong oxidizing agents.[2]
-
Labeling and Containment: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the hazards.[6] Containers must be in good condition, compatible with the waste, and kept securely closed except when adding waste.[6][8]
Step-by-Step Disposal Protocol
This protocol provides instructions for handling solid waste, preparing aqueous solutions for disposal, and managing contaminated materials.
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE as described by OSHA regulations (29 CFR 1910.133).[2]
-
Eye Protection: Chemical safety goggles.[2]
-
Hand Protection: Chemically compatible gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use.[2]
-
Body Protection: A standard laboratory coat.
Disposal of Solid this compound
Unused, expired, or surplus solid this compound must be disposed of as hazardous chemical waste.
Procedure:
-
Container Selection: Use the original manufacturer's container if possible. If not, select a new, clean, and sturdy wide-mouthed container made of a compatible material (e.g., HDPE plastic) with a secure, screw-top lid.
-
Labeling: Affix a hazardous waste label to the container. Clearly write "this compound" and the date. Do not use chemical formulas or abbreviations.[6]
-
Transfer: Carefully transfer the solid chemical into the labeled waste container. Avoid creating dust. If possible, perform this transfer in a chemical fume hood.
-
Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).
-
Pickup: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9]
Disposal of Aqueous Solutions
Disposal of aqueous solutions containing this compound depends on concentration, pH, and local regulations.
Option A: Hazardous Waste Collection (Preferred and Universally Compliant) This is the most conservative and safest approach.
-
Container Selection: Use a clean, leak-proof container (plastic is preferred) with a secure screw-cap.[5]
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents (e.g., water).
-
Collection: Pour the aqueous waste into the container.
-
Storage & Pickup: Store in the SAA, using secondary containment to prevent spills, and arrange for EHS pickup.[6][9]
Option B: Drain Disposal (Requires Verification and Strict Adherence to Policy) Some institutions permit the drain disposal of dilute, non-toxic amino acid solutions, provided the pH is neutral.[9][10] CAUTION: Never pour hazardous waste down the drain.[7] You must verify this is acceptable with your EHS department.
-
Verification: Confirm with your institution's EHS that drain disposal of this specific amino acid is permitted.
-
Neutralization: Check the pH of the solution. If necessary, neutralize it to a pH between 7 and 9 by slowly adding a dilute acid or base.[10]
-
Dilution: Ensure the concentration is low, as per institutional guidelines.
-
Disposal: If permitted, slowly pour the neutralized, dilute solution down a laboratory sink with a copious amount of running water.[10]
Disposal of Contaminated Labware
Disposable items contaminated with this compound require proper handling.
-
Grossly Contaminated Items: Items with visible solid residue (e.g., weigh boats, contaminated paper towels from a spill) should be placed in a sealed plastic bag or a designated container for solid hazardous waste. Label the container "Chemically Contaminated Items" with the name of the chemical.[11]
-
Empty Containers: An empty container that held this compound must be triple-rinsed. The first rinseate must be collected and disposed of as hazardous liquid waste.[10] After thorough rinsing and air-drying, the container can often be disposed of in the regular trash, with the label defaced.[7]
Disposal Decision Summary
The following table summarizes the disposal pathways for this compound.
| Waste Stream | Hazard Classification | Required PPE | Primary Disposal Method | Secondary Disposal Method (Requires EHS Approval) |
| Solid Chemical | Non-acutely hazardous | Safety Goggles, Lab Coat, Nitrile Gloves | Collect in a labeled, sealed container for EHS pickup as Hazardous Waste.[9] | N/A |
| Concentrated Aqueous Solution | Non-acutely hazardous | Safety Goggles, Lab Coat, Nitrile Gloves | Collect in a labeled, sealed container for EHS pickup as Hazardous Waste.[5] | N/A |
| Dilute Aqueous Solution | Non-acutely hazardous | Safety Goggles, Lab Coat, Nitrile Gloves | Collect in a labeled, sealed container for EHS pickup as Hazardous Waste. | Neutralize to pH 7-9 and flush down the drain with copious water.[10] |
| Contaminated Labware (Gross) | Non-acutely hazardous | Safety Goggles, Lab Coat, Nitrile Gloves | Collect in a sealed container labeled "Chemically Contaminated Items" for EHS pickup.[11] | N/A |
| Empty, Triple-Rinsed Container | Non-hazardous | N/A | Deface label and dispose of in regular trash. Collect the first rinseate as hazardous waste.[7][10] | N/A |
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
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- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Waste Disposal Guide.Research Safety - Northwestern University, 27 Feb. 2023.
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- 3-Amino-2-hydroxy-3-methylbutanoic acid.PubChem.
- SAFETY DATA SHEET - (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid.Fisher Scientific.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.University of Pennsylvania EHRS.
- Chapter 7 - Management Procedures For Specific Waste Types.Cornell University Environmental Health and Safety.
- Laboratory Hazardous Waste Disposal Guidelines.Central Washington University.
- Chemical Disposal.Environment, Health & Safety - University of Wisconsin–Madison.
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Personal protective equipment for handling (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid
This document provides comprehensive guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of (2S,3R)-2-amino-3-hydroxy-2-methylbutanoic acid. As a valued professional in research and drug development, your safety is paramount. This guide is designed to provide you with immediate, essential, and practical information to ensure a safe laboratory environment.
Hazard Assessment and Core Safety Principles
This compound is a solid, white powder[4]. Based on data from analogous compounds, the primary hazards are:
-
Skin Irritation: Direct contact may cause redness and discomfort[1][2].
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation[1][2].
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system[1][2].
The foundational principle when handling this and any laboratory chemical is to minimize exposure . This is achieved through a combination of engineering controls, administrative controls, and the correct use of personal protective equipment[5][6].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to prevent direct contact and inhalation. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Storage | Safety glasses with side shields[5] | Nitrile gloves | Lab coat | Not generally required |
| Weighing & Transferring | Chemical safety goggles[5] | Nitrile gloves (consider double-gloving) | Lab coat | N95 or higher-rated dust mask if not in a fume hood |
| Solution Preparation & Reactions | Chemical safety goggles and a face shield[5] | Nitrile gloves | Chemical-resistant apron over a lab coat | Recommended to work in a fume hood; otherwise, a respirator with an appropriate cartridge is advised. |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Chemical safety goggles | Nitrile gloves | Lab coat | Not generally required for sealed containers |
Expert Insight: The choice of nitrile gloves is based on their general resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation or punctures before use[4]. When handling the solid powder outside of a fume hood, a dust mask is crucial to prevent inhalation of fine particles, which can cause respiratory irritation[1][2].
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow minimizes the risk of exposure and cross-contamination.
Preparation and Engineering Controls
-
Ventilation: Always handle solid this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended for all weighing and transfer operations to minimize inhalation risk[2][7].
-
Safety Equipment: Ensure that a calibrated eyewash station and a safety shower are readily accessible and have been recently tested[7].
-
Material Staging: Before beginning any work, gather and inspect all necessary PPE. Ensure all containers are clearly labeled[8][9].
Handling Procedure
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks. Wear safety glasses and nitrile gloves during this inspection.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[4][8]. Keep the container tightly closed[1][4].
-
Weighing and Transferring:
-
Perform these tasks within a chemical fume hood to control dust.
-
Use anti-static weighing paper and tools.
-
Wear chemical safety goggles, a lab coat, and nitrile gloves. Double-gloving is a prudent practice to prevent skin contact[10].
-
Clean any spills immediately.
-
-
Dissolving and Reactions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Conduct all reactions within a fume hood.
-
Wear chemical safety goggles, a face shield, a lab coat, and nitrile gloves.
-
The following diagram illustrates the safe handling workflow:
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
Waste Segregation
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, contaminated gloves, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container[11][12].
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with organic solvent waste[11].
-
Empty Containers: "Empty" containers that held the solid compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste[11].
Disposal Procedure
-
Labeling: All waste containers must be accurately and clearly labeled with their contents[11][13]. This is critical for safe handling and disposal by environmental health and safety (EHS) personnel.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory[13][14]. Keep containers securely closed except when adding waste.
-
Pickup: Contact your institution's EHS department for pickup and disposal of the hazardous waste in accordance with local, state, and federal regulations[1][14]. Never dispose of this chemical down the drain or in the regular trash[13].
By adhering to these guidelines, you contribute to a culture of safety and ensure the integrity of your research. Should you have any further questions, please consult your institution's Chemical Hygiene Plan or contact your EHS department.
References
-
Metasci. (n.d.). Safety Data Sheet 2-Hydroxy-2-methylbutyric acid. Retrieved from [Link]
-
PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3R)-3-Hydroxy-2-methylbutanoic acid. Retrieved from [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Brigham Young University. (n.d.). Procedures for Disposal of Unwanted Laboratory Material (ULM). Retrieved from [Link]
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Microbial Mondays. (2021, July 5). A different kind of PPE. Retrieved from [Link]
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University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
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The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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How To: Lab Waste. (2022, May 23). YouTube. Retrieved from [Link]
-
UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
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Wittenberg University. (n.d.). Handling Chemicals - Chemistry. Retrieved from [Link]
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Protect IU. (n.d.). In-Lab Disposal Methods - Waste Management. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
